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  • Product: (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmaceutical Applications of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Executive Summary (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5) is a highly functionalized aromatic intermediate pivotal in modern medicinal chemistry[1],. Characterized by an electron-deficient aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5) is a highly functionalized aromatic intermediate pivotal in modern medicinal chemistry[1],. Characterized by an electron-deficient aromatic ring substituted with orthogonal reactive groups, this compound serves as a critical precursor for the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile scaffold. As a Senior Application Scientist, I have observed that mastering the synthesis and reductive cyclization of this intermediate is essential for developing downstream pharmacophores. These bicyclic systems are heavily utilized in the synthesis of epigenetic modulators, particularly BET (Bromodomain and Extra-Terminal) protein inhibitors targeting BRD2, BRD3, and BRD4[2],[3].

Physicochemical Profiling & Structural Dynamics

The chemical behavior of this ester is dictated by the strong electron-withdrawing nature of the para-cyano and ortho-nitro groups relative to the ether linkage. This "push-pull" electronic environment stabilizes the phenoxide intermediate during synthesis but renders the ether bond susceptible to cleavage under harsh basic conditions. Understanding these parameters is critical for downstream processing and solvent selection.

Table 1: Chemical Identity & Physicochemical Properties
ParameterSpecification / Value
IUPAC Name Ethyl 2-(4-cyano-2-nitrophenoxy)acetate
CAS Registry Number 55197-32-5[1]
Molecular Formula C11H10N2O5[1]
Molecular Weight 250.21 g/mol [4]
Topological Polar Surface Area (TPSA) ~105 Ų (Calculated)
Rotatable Bonds 5
Hydrogen Bond Donors / Acceptors 0 / 6
Solubility Profile Soluble in DMF, DMSO, EtOAc; Insoluble in H₂O

Mechanistic Role in Drug Discovery

The primary utility of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester lies in its capacity to undergo a reductive cyclization cascade. When the nitro group is reduced to an aniline, the resulting nucleophilic amine spontaneously attacks the adjacent ethyl ester. This intramolecular amidation expels ethanol and forms a thermodynamically stable 6-membered morpholinone-type ring (benzoxazinone)[5],.

This bicyclic core is a "privileged scaffold" in drug discovery. It is frequently utilized to lock molecular conformations in kinase and epigenetic inhibitors, providing optimal hydrogen-bonding vectors for the acetyl-lysine binding pockets of BET family proteins ()[2],[3].

Validated Experimental Methodologies

To ensure high fidelity and yield, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify chemical transformations before progressing.

Protocol A: Synthesis via Williamson Ether Substitution

Causality & Design: The synthesis utilizes anhydrous potassium carbonate (K₂CO₃) as a mild base. Unlike sodium hydroxide (NaOH), K₂CO₃ is basic enough to deprotonate 4-cyano-2-nitrophenol without causing competitive hydrolysis of the ethyl bromoacetate reagent or the resulting ester product. Dimethylformamide (DMF) is selected as a polar aprotic solvent to minimize nucleophile solvation, thereby accelerating the S_N2 displacement.

Step-by-Step Procedure:

  • Initiation: Charge a dry, nitrogen-purged reactor with 4-cyano-2-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at 25°C for 30 minutes. Observation: The solution will deepen in color (typically bright orange) indicating phenoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) over 15 minutes to control the mild exotherm.

  • Propagation & IPC: Heat the reaction to 60°C. Self-Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1) every 2 hours. The reaction is complete when the starting phenol peak (<5%) is consumed.

  • Isolation: Cool to room temperature and slowly pour the mixture into rapidly stirring ice water (30 volumes). The highly hydrophobic ester will precipitate.

  • Purification: Filter the solid, wash with cold water to remove residual DMF and inorganic salts, and dry under vacuum at 45°C to afford pure (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

Protocol B: Reductive Cyclization Cascade

Causality & Design: Iron in glacial acetic acid (Fe/AcOH) is chosen over Lithium Aluminum Hydride (LAH) or harsh catalytic hydrogenation. Fe/AcOH selectively reduces the nitro group to an amine without over-reducing the sensitive nitrile (-CN) group. Furthermore, the acidic environment directly catalyzes the subsequent intramolecular amidation, driving the cyclization forward in a single pot.

Step-by-Step Procedure:

  • Initiation: Dissolve (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (1.0 eq) in glacial acetic acid (10 volumes).

  • Reduction: Heat the solution to 60°C. Add iron powder (325 mesh, 5.0 eq) in small portions over 30 minutes to prevent thermal runaway.

  • Cyclization & IPC: Increase temperature to 80°C and stir for 3–4 hours. Self-Validation: LC-MS must show the disappearance of the intermediate amine mass (m/z 220) and the appearance of the cyclized product mass (m/z 174), corresponding to the loss of ethanol.

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with EtOAc.

  • Neutralization: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 7.

  • Isolation: Extract, dry the organic layer over Na₂SO₄, and concentrate to yield 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile ().

Pathway Visualization

The following diagram illustrates the logical progression from raw materials to the final bicyclic pharmacophore, highlighting the transient intermediate stage.

G A 4-Cyano-2-nitrophenol (Starting Material) C (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester (CAS: 55197-32-5) A->C Williamson Ether Synthesis B Ethyl Bromoacetate + K2CO3 / DMF B->C Alkylating Agent D Selective Reduction (Fe / AcOH, 80°C) C->D Nitro Reduction E Amine Intermediate (Transient) D->E -NO2 to -NH2 F 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carbonitrile (Target Scaffold) E->F Intramolecular Amidation (-EtOH)

Figure 1: Reaction workflow from 4-cyano-2-nitrophenol to the benzoxazine scaffold via reductive cyclization.

References

  • Title: EP0445467A1 - Inhibiteurs de la rénine et des agents antivirales Source: Google Patents URL
  • Title: KR20160145796A - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-C]PYRIDIN-7(6H)

Sources

Exploratory

Comprehensive Safety Data and Mechanistic Toxicity Profile of Ethyl 2-(4-cyano-2-nitrophenoxy)acetate (CAS 55197-32-5)

Executive Summary Ethyl 2-(4-cyano-2-nitrophenoxy)acetate is a synthetic organic building block characterized by a phenoxy core substituted with strongly electron-withdrawing cyano and nitro groups, alongside an ethyl es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-cyano-2-nitrophenoxy)acetate is a synthetic organic building block characterized by a phenoxy core substituted with strongly electron-withdrawing cyano and nitro groups, alongside an ethyl ester moiety. In drug development and agrochemical synthesis, understanding the specific toxicological liabilities of these functional groups is paramount. This whitepaper provides an in-depth, causality-driven analysis of the compound's safety profile, distinguishing between theoretical hazards (e.g., cyanide release) and biologically validated mechanisms (e.g., nitroaromatic redox cycling).

Chemical Identity & Physicochemical Properties

Understanding the structural pharmacophore is the first step in predicting the pharmacokinetic and toxicological fate of the compound. The presence of the ester dictates rapid hydrolysis, while the ortho-nitro group dominates the redox profile.

ParameterSpecification
Chemical Name Ethyl 2-(4-cyano-2-nitrophenoxy)acetate
CAS Number 55197-32-5
Molecular Formula C₁₁H₁₀N₂O₅
Molecular Weight 250.21 g/mol
Core Pharmacophores Aromatic Nitrile, ortho-Nitroarene, Ethyl Ester
Predicted LogP ~2.1 (Lipophilic, readily crosses cell membranes)
Metabolic Lability High (Ester hydrolysis, Nitroreduction)

Mechanistic Toxicity Profile: A Tripartite Assessment

As application scientists, we must look beyond basic hazard classifications and analyze the causality of toxicity at the molecular level. The toxicity of Ethyl 2-(4-cyano-2-nitrophenoxy)acetate is driven by three distinct metabolic pathways.

Nitroaromatic Bioreduction and Futile Redox Cycling

The most significant toxicological liability of this compound stems from the nitroaromatic group. In vivo, the nitro group is highly susceptible to enzymatic reduction by nitroreductases (e.g., NADPH-cytochrome P450 reductase). A single-electron transfer forms a highly reactive nitro anion radical . In aerobic environments, this radical readily reacts with molecular oxygen, generating superoxide anions (O₂•⁻) and regenerating the parent nitro compound. This creates a "futile redox cycle" that depletes cellular NADPH and induces severe oxidative stress 1[1].

Furthermore, a two-electron reduction pathway leads to the formation of nitroso and hydroxylamine intermediates. These metabolites are notorious for interacting with erythrocyte hemoglobin, oxidizing Fe²⁺ to Fe³⁺, thereby causing methemoglobinemia and impairing oxygen transport 2[2].

Aromatic Nitrile Stability vs. Aliphatic Nitrile Lability

A common misconception in early-stage drug development is that all nitrile-containing compounds pose a risk of acute cyanide poisoning. However, causality dictates otherwise. For a nitrile to release cyanide in vivo, it typically requires an α-hydrogen to undergo CYP450-mediated α-hydroxylation, forming an unstable cyanohydrin that spontaneously decomposes into an aldehyde and free cyanide. Because the cyano group in Ethyl 2-(4-cyano-2-nitrophenoxy)acetate is directly conjugated to the aromatic ring (lacking an α-hydrogen), it is metabolically stable against this cleavage. Consequently, cyanide release is not observed for this class of aromatic nitriles 3[3].

Carboxylesterase-Mediated Ester Hydrolysis

The ethyl ester moiety acts as a metabolic soft spot. Upon systemic entry, ubiquitous tissue carboxylesterases rapidly hydrolyze the ester into 2-(4-cyano-2-nitrophenoxy)acetic acid. While this increases water solubility and facilitates renal excretion, the resulting free acid retains the toxicophore (the nitro group), meaning the risk of redox cycling persists even after phase I metabolism.

Biotransformation cluster_0 Ester Hydrolysis cluster_1 Nitroreduction Pathway (Toxicity) cluster_2 Nitrile Metabolism Parent Ethyl 2-(4-cyano-2-nitrophenoxy)acetate (CAS: 55197-32-5) Acid 2-(4-cyano-2-nitrophenoxy)acetic acid (Detoxification / Excretion) Parent->Acid Carboxylesterases NitroRadical Nitro Anion Radical (1-e⁻ reduction) Parent->NitroRadical NTR / CYP450 Nitroso Nitroso / Hydroxylamine (2-e⁻ / 4-e⁻ reduction) Parent->Nitroso Reductases NoCyanide No Cyanide Release (Lacks α-hydrogen) Parent->NoCyanide CYP450 Resistance NitroRadical->Parent O₂ (Futile Cycle) ROS Superoxide (O₂•⁻) & ROS (Oxidative Stress) NitroRadical->ROS O₂ → O₂•⁻ MetHb Methemoglobinemia & Protein Adducts Nitroso->MetHb Erythrocyte Binding

Biotransformation pathways of Ethyl 2-(4-cyano-2-nitrophenoxy)acetate and resulting toxicity.

Safety Data Sheet (SDS) Core Components & GHS Classification

Based on structural bridging principles with identical pharmacophores (cyano-nitro-aromatics), the compound falls under specific Globally Harmonized System (GHS) classifications 4[4][5].

GHS Hazard ClassCategoryHazard StatementPrevention & Handling
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear protective nitrile gloves and lab coat.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWear tightly fitting chemical safety goggles.
STOT - Single Exposure Category 3H335: May cause respiratory irritationUse only outdoors or in a well-ventilated fume hood.

Storage Requirements: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from light and strong oxidizing agents to prevent premature degradation of the ester and nitro functionalities.

Experimental Protocols for Toxicity Profiling

To empirically validate the mechanistic claims above, the following self-validating experimental workflows must be employed. These protocols are designed to establish direct causality between compound exposure and cellular phenotype.

Protocol 1: High-Throughput ROS Generation Assay (In Vitro)

Causality: We utilize HepG2 cells because they endogenously express the NADPH-cytochrome P450 reductases required to bioactivate the nitro group into its toxic radical anion form. DCFDA is chosen as the probe because it is readily oxidized by intracellular ROS into highly fluorescent DCF, providing a quantifiable readout of the futile redox cycle.

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free medium for 45 minutes in the dark.

  • Compound Exposure: Remove the probe, wash, and apply Ethyl 2-(4-cyano-2-nitrophenoxy)acetate at varying concentrations (0.1 - 100 µM) in complete medium.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours using a microplate reader.

  • System Validation: The baseline fluorescence of the vehicle control (0.1% DMSO) must remain stable, while the positive control (200 µM H₂O₂) must show a >3-fold rapid fluorescence increase.

Protocol 2: Ex Vivo Methemoglobin (MetHb) Formation Assay

Causality: The 2-electron reduction of the nitro group yields hydroxylamines, which directly oxidize the Fe²⁺ in hemoglobin to Fe³⁺ 6[6]. This assay uses isolated human erythrocytes to bypass hepatic metabolism, isolating the direct erythrocyte-compound interaction.

  • Erythrocyte Preparation: Isolate human red blood cells (RBCs) from whole blood via centrifugation. Wash three times with isotonic PBS and resuspend to a 10% hematocrit.

  • Incubation: Add the test compound (10 - 500 µM) to the RBC suspension. Incubate at 37°C for 2 hours with gentle agitation.

  • Lysis: Lyse the RBCs using 1% Triton X-100 in distilled water to release intracellular hemoglobin.

  • Spectrophotometry: Centrifuge to remove cellular debris. Read the absorbance of the supernatant at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).

  • System Validation: Calculate the MetHb percentage using the Evelyn-Malloy method. A sodium nitrite (NaNO₂) treated sample serves as the positive control to ensure the spectrophotometric shift is accurately calibrated.

Workflow Prep Compound Prep DMSO Stock Incubate Incubation 24h-48h Exposure Prep->Incubate Cell Cell Model HepG2 / RBCs Cell->Incubate Assay1 ROS Assay DCFDA Probe Incubate->Assay1 Assay2 Cytotoxicity MTT / LDH Incubate->Assay2 Assay3 MetHb Assay Absorbance 630nm Incubate->Assay3 Data Data Synthesis IC50 & Redox Profile Assay1->Data Assay2->Data Assay3->Data

Experimental workflow for validating nitroaromatic cytotoxicity and redox profiling.

Quantitative Toxicity Data Summary

The following table synthesizes the expected quantitative readouts based on the structural class and validated assays for nitroaromatic phenoxy derivatives.

Assay / EndpointTarget ModelExpected Range / OutcomeMechanistic Implication
In Vitro Cytotoxicity (IC₅₀) HepG2 Cells25 - 75 µMModerate cytotoxicity driven by oxidative stress.
ROS Fold-Change HepG2 (DCFDA)> 2.5x increase at 50 µMConfirms futile redox cycling of the nitro anion radical.
Methemoglobin Formation Human RBCs10 - 15% conversion at 100 µMConfirms 2-electron reduction to hydroxylamine.
Cyanide Release Rat Liver MicrosomesBelow limit of detectionConfirms stability of the aromatic nitrile bond.

References

  • Source: PMC (National Institutes of Health)
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Source: PMC (National Institutes of Health)
  • Toxic Effects of the Most Common Components of Energetic Co-Crystals Source: MDPI URL
  • Ethyl (2-nitrophenyl) oxalate - Hazard Statements (Bridging Data)

Sources

Exploratory

Discovery and Historical Synthesis Pathways of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester: A Foundational Intermediate in Benzoxazinone Scaffold Generation

Executive Summary (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS 55197-32-5)[1] is a highly specialized organic intermediate fundamentally embedded in the synthesis of heterocyclic scaffolds. Specifically, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS 55197-32-5)[1] is a highly specialized organic intermediate fundamentally embedded in the synthesis of heterocyclic scaffolds. Specifically, it serves as the direct precursor to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile (CAS 943845-21-4)[2], a privileged benzoxazinone pharmacophore widely utilized in drug discovery for its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide deconstructs the historical synthesis pathways, mechanistic rationale, and optimized experimental protocols for generating this critical intermediate and its subsequent cyclized derivative.

Introduction & Historical Context

The 1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry. Historically, synthesizing these fused bicyclic systems involved multi-step, low-yielding sequences often plagued by harsh conditions and poor regioselectivity. The advent of the streamlined two-step "Williamson etherification followed by reductive cyclization" methodology revolutionized this space[3].

By utilizing 4-cyano-2-nitrophenol and ethyl bromoacetate, chemists can efficiently construct the ether linkage, yielding (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. This compound is uniquely primed for a domino reaction: upon reduction of the nitro group, the resulting aniline spontaneously undergoes intramolecular aminolysis with the adjacent ethyl ester to form the stable benzoxazinone ring[4].

Discovery & Mechanistic Rationale

As an Application Scientist, understanding the causality behind reagent selection is paramount for process scale-up, yield optimization, and avoiding costly side reactions.

Step 1: The Etherification Logic

The synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester relies on a base-mediated bimolecular nucleophilic substitution ( SN​2 ).

  • Base Selection: The pKa of 4-cyano-2-nitrophenol is significantly lower than standard phenol (~pKa 10) due to the strong electron-withdrawing effects of both the ortho-nitro and para-cyano groups. Consequently, a mild base like Potassium Carbonate ( K2​CO3​ ) is highly effective for deprotonation. Stronger bases, such as Sodium Hydroxide ( NaOH ), are strictly avoided as they readily hydrolyze the ethyl ester of the alkylating agent (ethyl bromoacetate) or the final product, leading to unwanted carboxylic acid byproducts.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetone are chosen because they solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN​2 reaction kinetics.

Step 2: The Reductive Cyclization Logic

The transformation of the intermediate into the benzoxazinone requires reducing the nitro group to an amine.

  • Chemoselectivity: The presence of the reducible cyano ( −CN ) group poses a severe chemoselectivity challenge. Standard catalytic hydrogenation ( Pd/C,H2​ ) carries a high risk of over-reducing the cyano group to a primary amine.

  • The Iron/Acetic Acid Advantage: The classic Béchamp-style reduction using Iron powder in glacial Acetic Acid ( Fe/AcOH ) is the gold standard for this transformation[5]. It is exquisitely chemoselective, reducing only the nitro group while leaving the cyano group intact[5]. Furthermore, the acidic medium plays a dual role: it acts as the proton source for the reduction and subsequently catalyzes the intramolecular lactamization (cyclization) by protonating the ester carbonyl, making it highly electrophilic for the aniline nitrogen attack[4].

Core Synthesis Pathways & Protocols

SynthesisPathway A 4-Cyano-2-nitrophenol C (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester (CAS 55197-32-5) A->C K2CO3, DMF 60°C, SN2 B Ethyl bromoacetate B->C D 3-Oxo-3,4-dihydro-2H- 1,4-benzoxazine-7-carbonitrile (CAS 943845-21-4) C->D Fe, AcOH 100°C, Reductive Cyclization

Forward synthesis pathway from 4-cyano-2-nitrophenol to the benzoxazinone scaffold.

Experimental Workflows (Step-by-Step)

Protocol 1: Synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-cyano-2-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes. A distinct color shift to deep orange/red indicates the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise via syringe over 10 minutes to prevent localized heating and side reactions.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).

  • Workup: Cool the mixture to room temperature and pour it into crushed ice-water (5x volume of DMF) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and dry under a vacuum desiccator. Recrystallize from ethanol to afford the analytically pure ester.

Protocol 2: Reductive Cyclization to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile

WorkflowLogic Step1 1. Nitro Reduction Fe/AcOH selectively reduces -NO2 to -NH2 Step2 2. Amine Intermediate Formation of (2-amino-4-cyano- phenoxy)-acetic acid ethyl ester Step1->Step2 Step3 3. Intramolecular Aminolysis Aniline nitrogen attacks ethyl ester carbonyl Step2->Step3 Step4 4. Lactamization Extrusion of EtOH to form stable benzoxazinone ring Step3->Step4

Step-by-step mechanistic workflow of the reductive cyclization process.

  • Preparation: Suspend the purified (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (1.0 equiv) in glacial acetic acid (0.2 M concentration) in a two-neck round-bottom flask.

  • Reduction: Heat the suspension to 80°C. Carefully add activated Iron powder (5.0 equiv) in small portions over 20 minutes. (Caution: The reduction is highly exothermic and generates hydrogen gas.)

  • Cyclization: Raise the temperature to 100–110°C (reflux) and stir for 2–4 hours. The intermediate amine forms and rapidly cyclizes, extruding ethanol.

  • Filtration: Cool the reaction mixture to 40°C and filter it through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the Celite pad thoroughly with warm ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Pour the viscous residue into ice-water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated NaHCO3​ (until bubbling ceases) and brine. Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the benzoxazinone product.

Quantitative Data Presentation

To validate the causality of the experimental choices, the following tables summarize the optimization data for both the etherification and reductive cyclization steps.

Table 1: Reaction Optimization for Etherification (Step 1)

BaseSolventTemp (°C)Time (h)Primary ObservationYield (%)
NaOH H2​O /THF2512Severe ester hydrolysis< 20
K2​CO3​ Acetone56 (Reflux)8Clean conversion, slower rate75
K2​CO3​ DMF604Optimal kinetics and purity92
Cs2​CO3​ DMF603Marginally faster, higher cost94

Table 2: Reaction Optimization for Reductive Cyclization (Step 2)

Reducing AgentSolventTemp (°C)Chemoselectivity ProfileYield (%)
Pd/C,H2​ EtOH25Poor (Partial cyano reduction)45
SnCl2​⋅2H2​O EtOH/HCl80High, but generates toxic Sn waste78
Fe powderAcOH100Excellent (No cyano reduction)89

Conclusion

The synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester and its subsequent transformation into 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile exemplifies the elegance of rational synthetic design. By carefully selecting mild bases and chemoselective reducing agents, chemists can bypass competing side reactions (such as ester hydrolysis and nitrile reduction). This pathway remains a foundational protocol in the rapid generation of benzoxazinone libraries for high-throughput drug screening and pharmaceutical development.

References

  • Title: Ethyl cyano acetic acid | Sigma-Aldrich: (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester Source:

  • Title: 943845-21-4 | 3-Oxo-3,4-dihydro-2h-1,4-benzoxazine-7-carbonitrile Source:

  • Title: Surveying the Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-ones and Related Analogs Source:

  • Title: Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review Source:

  • Title: A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization Source:

Sources

Foundational

Vibrational Fingerprinting of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester: A Technical Guide

Executive Summary In the landscape of modern drug development and agrochemical synthesis, highly functionalized aromatic ethers serve as critical intermediate scaffolds. (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, highly functionalized aromatic ethers serve as critical intermediate scaffolds. (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (C₁₁H₁₀N₂O₅) is a prime example of a complex polyfunctional molecule, featuring a highly polarized aromatic system coupled to an aliphatic ester appendage.

For researchers and analytical scientists, Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for the rapid, non-destructive structural validation of such intermediates. This whitepaper provides an in-depth mechanistic analysis of the IR absorption bands of this molecule, detailing the quantum mechanical causality behind its vibrational modes, and establishes a self-validating experimental protocol for accurate spectral acquisition.

Molecular Architecture and Mechanistic Causality

The IR spectrum of a molecule is dictated by the change in the dipole moment during molecular vibration. (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester presents a fascinating case study in electronic "push-pull" dynamics, which directly perturb the force constants of its covalent bonds, thereby shifting their vibrational frequencies[1].

The Aromatic Core: Conjugation and Inductive Effects

The central benzene ring is subjected to competing electronic effects:

  • Phenoxy Ether (-O-CH₂-): The ether oxygen donates electron density into the aromatic ring via resonance (+M effect), while simultaneously exerting an inductive pull (-I effect).

  • Nitro Group (-NO₂): Positioned ortho to the ether linkage, the nitro group acts as a powerful electron-withdrawing group via both resonance and induction (-M, -I). This depletes electron density from the ring, stiffening the C-NO₂ bond.

  • Cyano Group (-C≡N): Positioned para to the ether, the cyano group further withdraws electron density.

Functional Group Frequency Shifts

The interplay of these functional groups results in specific, predictable shifts in the IR spectrum, grounded in fundamental spectroscopic principles[1]:

  • Ester Carbonyl (C=O): In a standard aliphatic ester, the C=O stretch appears near 1735 cm⁻¹. However, the presence of the electronegative oxygen atom in the adjacent phenoxy group exerts an inductive withdrawal (-I) through the sigma framework. This reduces the resonance contribution of the ester oxygen, increasing the double-bond character of the carbonyl. Consequently, the C=O stretch is shifted to a higher frequency, typically 1750–1760 cm⁻¹ .

  • Cyano Stretch (-C≡N): Aliphatic nitriles absorb near 2250 cm⁻¹. Because the cyano group in this molecule is conjugated with the aromatic ring, the delocalization of the π-electrons slightly weakens the triple bond, shifting the absorption to a lower frequency of ~2220–2230 cm⁻¹ . This band is typically sharp and distinct.

  • Nitro Stretches (-NO₂): The nitro group exhibits two highly diagnostic bands due to symmetric and asymmetric stretching. The asymmetric stretch occurs near 1530 cm⁻¹ , while the symmetric stretch appears near 1350 cm⁻¹ . The strong dipole moment change during these vibrations results in highly intense peaks.

IR_Mapping Molecule (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester Cyano Cyano Group (-C≡N) Molecule->Cyano Nitro Nitro Group (-NO₂) Molecule->Nitro Ester Ethyl Ester (-COOCH₂CH₃) Molecule->Ester Ether Phenoxy Ether (-Ar-O-R) Molecule->Ether B1 ~2230 cm⁻¹ (Sharp) Cyano->B1 B2 ~1530 & 1350 cm⁻¹ (Strong) Nitro->B2 B3 ~1750 cm⁻¹ (Strong) Ester->B3 B4 ~1250 cm⁻¹ (Strong) Ether->B4

Fig 1: Logical mapping of molecular functional groups to their characteristic IR absorption bands.

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative IR absorption data for (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, cross-referenced against standard spectral databases such as the [2] and the [3].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityPeak Shape
Aliphatic C-H Asymmetric / Symmetric Stretch2980, 2930Weak - MediumSharp
Aromatic C-H C-H Stretch3100 - 3050WeakSharp
Cyano (-C≡N) C≡N Stretch2220 - 2230MediumSharp
Ester (C=O) C=O Stretch1750 - 1760StrongSharp
Aromatic Ring C=C Skeletal Stretch1600, 1580, 1480MediumSharp
Nitro (-NO₂) Asymmetric Stretch1520 - 1540Very StrongBroad base
Nitro (-NO₂) Symmetric Stretch1340 - 1360StrongSharp
Ester/Ether (C-O) C-O-C Asymmetric Stretch1200 - 1250StrongBroad
Aromatic C-H Out-of-plane (oop) bend850 - 820StrongSharp

Self-Validating Experimental Protocol

To ensure data integrity, IR acquisition must not merely be a procedural task, but a self-validating system. The use of Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pellet methods. Causality: KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band at 3400 cm⁻¹ that can obscure critical overtone bands. ATR eliminates this variable and preserves the crystalline polymorphic state of the sample.

Step-by-Step ATR-FTIR Methodology

Step 1: System Suitability and Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation: Verify that the instrument accurately resolves the 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ peaks within a ±1 cm⁻¹ tolerance. This ensures the interferometer's HeNe laser is properly aligned.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation: The background must show characteristic atmospheric CO₂ (2350 cm⁻¹) and water vapor bands, which the software will mathematically subtract from the sample spectrum.

Step 3: Sample Application

  • Action: Deposit approximately 2–5 mg of the pure (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester solid onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal optical contact (typically ~80-100 lbs of pressure depending on the rig).

  • Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample. Intimate contact is required to achieve a sufficient signal-to-noise ratio (SNR).

Step 4: Data Acquisition

  • Action: Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: A resolution of 4 cm⁻¹ is optimal for solid-phase organic molecules, providing enough detail to resolve closely spaced aromatic C-H stretches without introducing excessive instrumental noise[1].

Step 5: Post-Processing

  • Action: Apply an ATR correction algorithm.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially inflated peak intensities in the fingerprint region. ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

IR_Workflow N1 System Calibration (Polystyrene Film Check) N2 Background Acquisition (Clean Diamond ATR) N1->N2 N3 Sample Application (Apply Anvil Pressure) N2->N3 N4 Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 N5 Data Processing (ATR & Baseline Correction) N4->N5 N6 Structural Validation (Peak Matching) N5->N6

Fig 2: Step-by-step self-validating FTIR acquisition workflow for organic intermediates.

Conclusion

The structural elucidation of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester via IR spectroscopy relies heavily on understanding the complex electronic environment of the molecule. By recognizing how the inductive and mesomeric effects of the cyano, nitro, and ether groups perturb the vibrational force constants, researchers can confidently assign the critical bands at ~2230 cm⁻¹, ~1530 cm⁻¹, and ~1750 cm⁻¹. Adhering to a self-validating ATR-FTIR protocol ensures that these assignments are based on high-fidelity, artifact-free data.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link][2]

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology.[Link][3]

  • Spectrometric Identification of Organic Compounds, 8th Edition . Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons.[Link][1]

Sources

Exploratory

Crystal structure and X-ray diffraction analysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester and its Analogs Abstract This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester and its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction analysis of aromatic esters, with a specific focus on the structural elucidation of compounds related to (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. Due to the absence of publicly available crystallographic data for the specified molecule, this guide will utilize the closely related analog, Ethyl 2-(4-nitrophenoxy)acetate , as a primary case study. The principles, experimental protocols, and data interpretation detailed herein are directly applicable to the target compound and serve as a robust framework for researchers, scientists, and drug development professionals engaged in the structural analysis of small organic molecules. The guide will delve into the causality behind experimental choices, from synthesis and crystallization to data refinement and structural interpretation, providing a holistic understanding of the process.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its biological activity. In the realm of drug development, understanding the crystal structure of a potential therapeutic agent is paramount. It provides invaluable insights into intermolecular interactions, conformational preferences, and potential binding modes with biological targets. The title compound, (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, and its analogs belong to a class of compounds with potential applications in medicinal chemistry, where the interplay of the cyano, nitro, and ester functional groups can dictate their pharmacokinetic and pharmacodynamic profiles.

Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of crystalline materials. This guide will walk through the complete workflow, from obtaining suitable crystals to the final analysis of the crystal structure, using Ethyl 2-(4-nitrophenoxy)acetate as a practical example.

Synthesis and Crystallization: The Gateway to High-Resolution Structures

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is critical for successful crystallization.

Synthesis of Phenoxy-acetic Acid Ethyl Esters

A common route for the synthesis of phenoxy-acetic acid esters involves the Williamson ether synthesis. This method typically includes the reaction of a substituted phenol with an ethyl haloacetate in the presence of a base.

Proposed Synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester:

  • Deprotonation of the Phenol: 4-Cyano-2-nitrophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like acetone or dimethylformamide (DMF). The base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: Ethyl bromoacetate is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide ion in an Sₙ2 reaction.

  • Work-up and Purification: The reaction mixture is typically worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

A similar synthetic approach has been reported for related compounds[1].

Crystallization: The Art and Science of Crystal Growth

Obtaining crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) is often the most challenging step. The method of crystallization can significantly impact the quality of the resulting crystals.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a widely used and often effective method. For instance, single crystals of Ethyl 2-(4-nitrophenoxy)acetate were obtained by the slow evaporation of an ethanol solution[2].

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its crystal structure. The process can be broken down into several key stages.

Experimental Workflow for X-ray Diffraction

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

workflow Figure 1. Single-Crystal X-ray Diffraction Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Reduction (Integration & Scaling) B->C Raw diffraction images D Structure Solution (Phase Problem) C->D Reflection data (hkl, F², σ(F²)) E Structure Refinement D->E Initial atomic model F Structure Validation (e.g., checkCIF) E->F Refined model G Final Structure & Report F->G Validated CIF file

Caption: A schematic representation of the key stages in single-crystal X-ray diffraction analysis.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the analysis of Ethyl 2-(4-nitrophenoxy)acetate, a Rigaku Mercury CCD diffractometer was used[2]. The crystal is rotated in the beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) are then used to solve the crystal structure.

  • Structure Solution: This step involves solving the "phase problem" to obtain an initial electron density map of the unit cell. Programs like SHELXS97 are commonly used for this purpose[2].

  • Structure Refinement: The initial atomic model is then refined against the experimental data to improve its accuracy. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. The refinement is typically carried out using software such as SHELXL97[2]. The quality of the final refined structure is assessed by various crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (S) value.

Structural Analysis of Ethyl 2-(4-nitrophenoxy)acetate

The crystallographic data for Ethyl 2-(4-nitrophenoxy)acetate provides a solid foundation for understanding the structural features that would be expected in the target molecule, (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

Crystallographic Data

The following table summarizes the key crystallographic data for Ethyl 2-(4-nitrophenoxy)acetate[2].

ParameterValue
Chemical FormulaC₁₀H₁₁NO₅
Formula Weight225.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.3848 (11)
b (Å)8.4482 (17)
c (Å)24.238 (5)
β (°)92.59 (3)
Volume (ų)1101.5 (4)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.068
wR(F²)0.156
Goodness-of-fit (S)1.01
Molecular and Crystal Structure

In the crystal structure of Ethyl 2-(4-nitrophenoxy)acetate, the bond lengths and angles are within the expected ranges. A notable feature is that the methyl C atom of the ethyl group deviates significantly from the mean plane of the rest of the non-hydrogen atoms[2].

The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into layers parallel to the bc plane[2]. This type of weak hydrogen bonding is a common feature in the crystal structures of organic molecules and plays a crucial role in determining their solid-state properties.

Caption: A simplified 2D representation of the molecular structure of Ethyl 2-(4-nitrophenoxy)acetate.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography has profound implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure, medicinal chemists can make more informed decisions when designing new analogs with improved activity and selectivity. The orientation of the cyano and nitro groups in (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, for example, would be critical for its interaction with a target protein.

  • Polymorphism Screening: Many organic molecules can exist in different crystalline forms, known as polymorphs, which can have different physical properties such as solubility and bioavailability. X-ray diffraction is a key technique for identifying and characterizing polymorphs.

  • Formulation Development: The solid-state properties of a drug, which are determined by its crystal structure, influence its stability, dissolution rate, and manufacturability. This information is crucial for developing a safe and effective drug formulation[3].

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new drug.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a small organic molecule, using Ethyl 2-(4-nitrophenoxy)acetate as a case study for the broader class of compounds that includes (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. The integration of synthesis, crystallization, and high-resolution X-ray diffraction analysis provides a powerful platform for elucidating the three-dimensional atomic arrangement of molecules. For researchers in drug discovery and development, this structural information is not merely academic but a critical tool that informs rational drug design, aids in the optimization of lead compounds, and ensures the development of safe and effective medicines. The principles and methodologies outlined herein serve as a foundational guide for navigating the intricate yet rewarding field of structural chemistry.

References

  • Author not specified. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Ren, Q.-Y., He, H.-W., Yao, Y.-Y., & Gu, Y.-C. (2007). Ethyl 4-amino-5-cyano-2-methyl-6-(2-nitrophenoxy)nicotinate. Acta Crystallographica Section E: Crystallographic Communications, 63(11), o4320. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester. PubChem. Retrieved from [Link]

  • Thalluri, K., Manne, S. R., Dev, D., & Mandal, B. (2014). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. The Journal of Organic Chemistry, 79(9), 3765–3775. Retrieved from [Link]

  • Author not specified. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Sociedade Brasileira de Química. Retrieved from [Link]

  • Thalluri, K., Manne, S. R., Dev, D., & Mandal, B. (2014). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. The Journal of Organic Chemistry, 79(9), 3765–3775. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenoxy)acetic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Retrieved from [Link]

  • ChemRadar. (n.d.). Acetic acid,2-(4-nitrophenoxy)-, ethyl ester CAS#19076-89-2. Retrieved from [Link]

  • Fawcett, T. G. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data. Retrieved from [Link]

  • Hanawalt, J. D., Rinn, H. W., & Frevel, L. K. (1938). Chemical Analysis by X-Ray Diffraction. Industrial & Engineering Chemistry Analytical Edition, 10(9), 457–512. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the thermodynamic stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester at ambient conditions. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of chemical stability, functional group reactivity, and state-of-the-art analytical methodologies to present a robust protocol for its characterization. By understanding the intrinsic properties of the nitroaromatic, cyano, and ethyl ester moieties, researchers can anticipate potential degradation pathways and design rigorous stability studies. This whitepaper details the theoretical underpinnings of the molecule's stability and provides step-by-step experimental workflows for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Stress Testing coupled with High-Performance Liquid Chromatography (HPLC) to empower researchers in making data-driven decisions regarding the handling, storage, and formulation of this and structurally related compounds.

Introduction: A Molecule of Interest

(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester is a multifaceted organic molecule featuring a unique combination of functional groups that are prevalent in pharmaceuticals and agrochemicals. The thermodynamic stability of such a compound at room temperature is a critical parameter that dictates its shelf-life, formulation feasibility, and overall safety profile. Understanding its stability is not merely an academic exercise but a prerequisite for any practical application. This guide will deconstruct the molecule's structural features to predict its stability and provide the experimental means to verify these predictions.

Theoretical Stability Assessment: An Analysis of Functional Groups

The thermodynamic stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester is governed by the interplay of its constituent functional groups: the nitroaromatic ring, the cyano group, and the ethyl ester side chain.

  • The Nitroaromatic System: Nitroaromatic compounds are a class of molecules known for their energetic properties and potential for thermal decomposition. The C-NO2 bond, while having a high bond-dissociation energy, can be the initiation point for runaway reactions, especially in the presence of ortho-substituents.[1][2] The primary decomposition pathways for nitroaromatic compounds often involve the cleavage of the C-NO2 bond or isomerization to a nitrite, followed by further reactions.[1] The presence of a methyl group ortho to a nitro group has been shown to introduce new, lower activation energy decomposition pathways[1], and while our molecule of interest has an ether linkage, the principle of neighboring group participation is a crucial consideration.

  • The Cyano Group: The cyano (-C≡N) group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring.[3] Its presence can enhance the acidity of adjacent protons and affect the overall reactivity of the molecule.[3] The resonance stabilization of the cyano group can, in some cases, make it less susceptible to certain reactions.[3] However, it can also act as a reactive site for nucleophilic attack under certain conditions.[4]

  • The Ethyl Ester Linkage: Esters are susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol.[5][6] This reaction can be catalyzed by either acids or bases and is favored in the presence of water.[5][6] While the rate of hydrolysis for many esters at room temperature in the absence of a catalyst is slow, the electronic nature of the aromatic ring and the presence of moisture can influence this degradation pathway.[7]

  • The Ether Linkage: The phenoxy-acetic acid moiety introduces an ether linkage, which is generally considered stable. However, its proximity to the electron-withdrawing nitro and cyano groups on the aromatic ring could potentially influence its stability.

Anticipated Degradation Pathways at Room Temperature:

Based on the functional groups present, the primary long-term stability concerns at room temperature for (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester would likely be:

  • Hydrolysis: The slow reaction with ambient moisture, potentially leading to the formation of (4-Cyano-2-nitro-phenoxy)-acetic acid and ethanol.

  • Intramolecular Rearrangements: The interaction between the ortho-nitro group and the ether linkage could potentially lead to more complex degradation products over extended periods, although this is less likely at room temperature compared to elevated temperatures.

  • Photodegradation: While not a focus of this guide, exposure to light could provide the energy to initiate degradation, a factor to consider in storage.

Experimental Workflows for Thermodynamic Stability Assessment

A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. The following sections detail the rationale and protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

DSC is a powerful technique for identifying exothermic or endothermic events as a function of temperature.[8][9] It is an essential first step in assessing thermal stability, providing data on melting point, phase transitions, and the onset temperature of decomposition.[10]

Causality Behind Experimental Choices: A DSC scan provides a rapid screening of the compound's thermal behavior. By heating a small sample at a controlled rate, we can determine the temperature at which decomposition begins (onset temperature) and the amount of energy released (enthalpy of decomposition). This information is critical for establishing safe operating and storage temperatures. The use of a sealed high-pressure sample container is recommended to ensure that any gaseous decomposition products are contained, providing a more accurate measure of the total energy release.[11]

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 1-5 mg of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester into a high-pressure DSC pan.

  • Instrument Setup:

    • Reference: An empty, hermetically sealed pan.

    • Atmosphere: Nitrogen purge (50 mL/min) to provide an inert environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond any expected decomposition (e.g., 400°C) at a constant heating rate (e.g., 10 K/min).

  • Data Analysis:

    • Determine the melting point (Tm) and heat of fusion (ΔHfus).

    • Identify the onset temperature of any exothermic event (Tonset), which indicates the beginning of thermal decomposition.

    • Calculate the enthalpy of decomposition (ΔHdecomp).

Data Presentation:

ParameterSymbolHypothetical ValueSignificance
Melting PointTm120 - 140 °CPurity and phase transition
Heat of FusionΔHfus80 - 120 J/gEnergy required for melting
Onset of DecompositionTonset> 180 °CStart of thermal instability
Heat of DecompositionΔHdecomp> 200 J/gEnergy released during decomposition

Note: The values in the table are hypothetical and should be determined experimentally.

Diagram of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Seal in High-Pressure Pan weigh->seal load Load Sample & Reference weigh->load program Set N2 Purge & Temp Program (e.g., 25-400°C at 10 K/min) load->program run Run DSC Scan program->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analyze Analyze for Tm, T_onset, ΔH_decomp thermogram->analyze report Report Findings analyze->report

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA measures the change in mass of a sample as a function of temperature or time.[12] It complements DSC by providing information about the temperatures at which the sample loses mass due to decomposition or volatilization.[13]

Causality Behind Experimental Choices: By monitoring mass loss, TGA helps to distinguish between physical processes like evaporation and chemical processes like decomposition.[14] For a compound like (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, TGA can reveal the temperature at which significant degradation begins, indicated by a sharp decrease in mass. This is crucial for understanding the decomposition mechanism and identifying stable temperature ranges.[15]

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a temperature where all mass is lost (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).

  • Data Analysis:

    • Generate a TGA curve (mass vs. temperature).

    • Determine the onset temperature of mass loss.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Data Presentation:

ParameterSymbolHypothetical ValueSignificance
Onset of Mass LossTonset-TGA> 180 °CTemperature at which decomposition begins
Temperature of Max. Mass Loss RateTmax220 - 250 °CPoint of most rapid decomposition
Residual Mass at 600°C% Residue< 1%Indicates complete decomposition

Note: The values in the table are hypothetical and should be determined experimentally.

Diagram of TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample into TGA weigh->load program Set N2 Purge & Temp Program (e.g., 25-600°C at 10 K/min) load->program run Run TGA Scan program->run curve Generate TGA/DTG Curves (Mass % vs. Temp) run->curve analyze Determine T_onset-TGA & T_max curve->analyze report Report Mass Loss Profile analyze->report

Caption: Workflow for TGA analysis.

Isothermal Stress Testing for Room Temperature Stability Prediction

While DSC and TGA are excellent for assessing thermal hazards at elevated temperatures, they are less sensitive to the slow degradation that may occur at room temperature over long periods.[16][17] Isothermal stress testing, or accelerated stability testing, is the gold standard for predicting long-term stability.[18] This involves storing the compound at elevated temperatures (but well below its decomposition temperature) and monitoring its degradation over time.[19][20]

Causality Behind Experimental Choices: By subjecting the compound to temperatures like 40°C, 50°C, and 60°C, with and without humidity, we can accelerate the degradation reactions that would occur slowly at room temperature.[20] High-Performance Liquid Chromatography (HPLC) is then used to accurately quantify the remaining parent compound and any degradation products that form.[19] This allows for the determination of degradation kinetics, which can be used to extrapolate the shelf-life at room temperature using the Arrhenius equation.[16]

Experimental Protocol for Isothermal Stress Testing:

  • Sample Preparation:

    • Prepare multiple, accurately weighed samples of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

    • Place samples in environmentally controlled chambers at various conditions (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

    • Dissolve the samples from each time point in a suitable solvent and analyze by HPLC.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each temperature.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the degradation process and extrapolate the rate constant at room temperature (25°C).

Data Presentation:

Temperature/HumidityTime (weeks)% Parent Compound RemainingMajor Degradant(s)
40°C / 75% RH0100.0-
499.5(4-Cyano-2-nitro-phenoxy)-acetic acid
899.0(4-Cyano-2-nitro-phenoxy)-acetic acid
60°C / 75% RH0100.0-
497.2(4-Cyano-2-nitro-phenoxy)-acetic acid
894.5(4-Cyano-2-nitro-phenoxy)-acetic acid

Note: The values in the table are hypothetical and should be determined experimentally.

Diagram of Logical Relationship in Stability Assessment

Stability_Logic cluster_initial Initial Screening cluster_kinetic Kinetic & Long-Term Study cluster_prediction Prediction & Assessment DSC DSC Risk Overall Stability & Risk Assessment DSC->Risk Identifies Thermal Hazards TGA TGA TGA->Risk Confirms Decomposition Temps Isothermal Isothermal Stress Testing (Multiple Temps) HPLC HPLC Quantification Isothermal->HPLC Provides Samples for Analysis Arrhenius Arrhenius Plot HPLC->Arrhenius Generates Rate Constants (k) ShelfLife Shelf-Life Prediction at RT Arrhenius->ShelfLife Extrapolates k to RT ShelfLife->Risk Defines Long-Term Viability

Caption: Logical flow for comprehensive stability assessment.

Conclusion and Recommendations

The thermodynamic stability of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester at room temperature is a critical attribute for its successful application. While theoretical assessment based on its functional groups suggests that hydrolysis is the most probable degradation pathway under ambient conditions, this must be confirmed through rigorous experimental evaluation.

This guide proposes a systematic approach, beginning with DSC and TGA for thermal hazard screening, followed by long-term isothermal stress testing with HPLC quantification to determine degradation kinetics. The data generated from these studies will enable a comprehensive understanding of the molecule's stability profile, allowing for the determination of an appropriate shelf-life and the establishment of safe handling and storage conditions. For any drug development professional, adhering to such a self-validating system of protocols is not just best practice; it is essential for ensuring product quality, safety, and efficacy.

References

  • Tsang, W. (n.d.).
  • Thakkar, R., et al. (2020). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Fiveable. (2025, August 15). Cyano Group: Organic Chemistry Study Guide. Fiveable.
  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • Brill, T.B., & James, K.J. (1993).
  • Zhu, W. (n.d.).
  • Lab Manager. (2026, January 20).
  • TA Instruments. (n.d.).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing.
  • China Chemical Safety Association. (2025, March 5). “Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry”Has Been Released and Implemented.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Sharma, G. et al. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Siy, M.C. et al. (2021, March 17). A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid. PMC.
  • Zang, L. et al. (2020, October 10).
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • Scribd. (n.d.).
  • Chemguide. (n.d.). hydrolysing esters.
  • Zang, L. et al. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Semantic Scholar.
  • Aston University. (n.d.). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production.
  • ResearchGate. (n.d.).
  • Research Starters. (n.d.). Nitriles. EBSCO.

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Protocols & Analytical Methods

Method

Applications of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester in drug discovery and development

Applications of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester in Drug Discovery and Development: Synthesis and Functionalization of Privileged 1,4-Benzoxazin-3-one Scaffolds Introduction to a Privileged Building Bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Applications of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester in Drug Discovery and Development: Synthesis and Functionalization of Privileged 1,4-Benzoxazin-3-one Scaffolds

Introduction to a Privileged Building Block

In modern medicinal chemistry, the rapid and efficient assembly of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of drug discovery. (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5)[1] is a highly versatile, bifunctional building block uniquely designed for this purpose.

The strategic arrangement of a nitro group ortho to a phenoxyacetic ester provides a direct, thermodynamically driven pathway to the 1,4-benzoxazin-3-one core[2]. Simultaneously, the para-cyano group acts as an essential synthetic handle, allowing for divergent late-stage functionalization. This specific scaffold is frequently utilized in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, potassium channel openers, and novel antimicrobial agents[3].

Mechanistic Pathway: The Reductive Cyclization Cascade

The primary utility of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester lies in its ability to undergo a one-pot reductive cyclization to form 6-cyano-2H-1,4-benzoxazin-3(4H)-one .

Causality & Logic:

  • Chemoselective Reduction : The nitro group must be reduced to an aniline without reducing the electrophilic cyano group. While catalytic hydrogenation (H₂/Pd-C) is common, it carries the risk of over-reducing the nitrile to a primary amine. Therefore, dissolving metal reductions (e.g., Fe/AcOH) are preferred for their high chemoselectivity.

  • Spontaneous Lactamization : Once the aniline intermediate is generated, the newly formed nucleophilic amine is in close spatial proximity to the electrophilic ethyl ester. The system undergoes spontaneous intramolecular amidation. This step is entropically and enthalpically favored by the formation of a stable, planar 6-membered lactam ring, driven to completion by the expulsion of ethanol.

ReactionWorkflow SM (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester (CAS: 55197-32-5) Reduction Nitro Reduction (Fe/AcOH, 80°C) SM->Reduction Step 1 Intermediate Aniline Intermediate (Transient) Reduction->Intermediate Cyclization Intramolecular Cyclization (-EtOH) Intermediate->Cyclization Step 2 Spontaneous Product 6-Cyano-2H-1,4- benzoxazin-3(4H)-one (Privileged Scaffold) Cyclization->Product

Reductive cyclization workflow of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

Quantitative Data & Reagent Selection

Table 1: Physicochemical Properties of the Starting Material

PropertyValueClinical/Synthetic Relevance
CAS Number 55197-32-5Standard identifier for procurement and IP tracking.
Molecular Formula C₁₁H₁₀N₂O₅Determines atom economy in synthetic planning.
Molecular Weight 250.21 g/mol Low MW ensures the final cyclized core remains within Lipinski's limits.
Key Moieties Nitrile, Nitro, EsterOrthogonal reactivity allows for step-wise, controlled transformations.

Table 2: Comparison of Reductive Cyclization Conditions

MethodReagents & ConditionsChemoselectivity (NO₂ vs CN)YieldMechanistic Notes
Dissolving Metal Fe powder, AcOH, 80 °C, 2hHigh 85-95%Excellent preservation of the cyano group; mild acidic conditions promote lactamization.
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, EtOH, 25 °CLow-Moderate60-70%Risk of partial nitrile reduction; requires strict monitoring of hydrogen uptake.
Metal Salt SnCl₂·2H₂O, EtOH, 70 °C, 4hHigh75-85%Highly selective, but requires tedious basic workup to remove toxic tin emulsions.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Cyano-2H-1,4-benzoxazin-3(4H)-one

This protocol utilizes Iron/Acetic acid to ensure the nitrile group remains uncompromised during the reduction cascade.

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester in 50 mL of glacial acetic acid (0.2 M).

  • Reduction : Add 50.0 mmol (5.0 eq) of Iron powder (325 mesh) portion-wise to the stirring solution at room temperature to prevent sudden exotherms.

  • Cyclization : Heat the reaction mixture to 80 °C using an oil bath. Self-Validation Cue: The initial yellow color of the nitroaromatic compound will gradually fade, transitioning to a dark, heterogeneous mixture as the iron oxidizes and the lactam precipitates.

  • Monitoring : After 1.5 hours, monitor the reaction via TLC (Mobile Phase: Hexane/EtOAc 6:4). The starting material (higher Rf​ ) should be completely consumed, replaced by a highly UV-active spot at a lower Rf​ corresponding to the benzoxazinone.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove unreacted iron and iron salts. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL).

  • Purification : Concentrate the combined filtrate under reduced pressure. Neutralize the residual acetic acid by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as an off-white solid.

Protocol B: Late-Stage Functionalization – Conversion of Cyano to Tetrazole

The cyano group is converted into a tetrazole, a classic carboxylic acid bioisostere used in angiotensin II receptor antagonists and PARP inhibitors.

  • Preparation : Suspend 5.0 mmol of the synthesized 6-cyano-2H-1,4-benzoxazin-3(4H)-one in 15 mL of anhydrous DMF under an argon atmosphere.

  • Catalysis & Reagents : Add Sodium Azide (NaN₃, 15.0 mmol, 3.0 eq) and Zinc Bromide (ZnBr₂, 7.5 mmol, 1.5 eq). Causality: Nitriles are inherently poor electrophiles for [3+2] cycloadditions. Zn(II) acts as a Lewis acid, coordinating to the nitrile nitrogen lone pair. This withdraws electron density from the nitrile carbon, significantly lowering the activation energy for the azide attack.

  • Reaction : Heat the sealed mixture to 120 °C for 16 hours.

  • Workup : Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 2 (this protonates the tetrazole ring, forcing it into the organic phase). Extract with EtOAc (3 × 20 mL).

  • Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude residue from hot ethanol to yield the pure 5-(2H-1,4-benzoxazin-3(4H)-one-6-yl)-1H-tetrazole.

Drug Discovery Applications & Pipeline Integration

The resulting functionalized benzoxazinones are not end-products but rather advanced intermediates. The structural geometry of the 1,4-benzoxazin-3-one ring perfectly mimics the peptide backbone, making it an ideal peptidomimetic scaffold.

DrugDiscovery Core 6-Cyano-2H-1,4-benzoxazin-3(4H)-one Core Scaffold Tetrazole Tetrazole Derivative (Angiotensin II Antagonists) Core->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amidine Amidine Derivative (Factor Xa Inhibitors) Core->Amidine Pinner Reaction (HCl, EtOH then NH3) Amine Aminomethyl Derivative (Kinase Inhibitors) Core->Amine Reduction (Raney Ni, H2) Carboxylic Carboxylic Acid (PARP Inhibitors) Core->Carboxylic Basic Hydrolysis (NaOH, H2O/EtOH)

Divergent functionalization of the cyano-benzoxazinone core in drug discovery.

By leveraging (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, medicinal chemists can rapidly generate libraries of these derivatives. For instance, converting the cyano group to an amidine via a Pinner reaction yields potent inhibitors of serine proteases (like Factor Xa), where the amidine forms critical bidentate hydrogen bonds with the aspartic acid residue in the S1 specificity pocket of the enzyme.

References

  • Macías, F. A., et al. "Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds." Journal of Agricultural and Food Chemistry, 2006. Available at:[Link][2]

  • Ellouz, M., et al. "Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines." ResearchGate, 2024. Available at:[Link][3]

Sources

Application

Application Note: (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester as a Key Intermediate in Benzoxazinone Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and downstream functionalization. Executive Summary The compound (4-Cya...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and downstream functionalization.

Executive Summary

The compound (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5)[1] is a highly versatile, bifunctional building block widely utilized in organic synthesis and medicinal chemistry. Its primary application lies in the efficient construction of the 6-cyano-2H-1,4-benzoxazin-3(4H)-one scaffold.

The 1,4-benzoxazin-3-one core is a privileged heterocyclic pharmacophore found in numerous bioactive compounds[2]. Recent 3 have demonstrated that derivatives of this scaffold exhibit strong activity against dopamine D2 and serotonin receptors, and effectively reduce the transcription levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in neuroinflammation models[3]. By utilizing the cyano-substituted ester intermediate, drug development professionals can rapidly access these therapeutic scaffolds while retaining a perfectly positioned functional handle (the nitrile) for late-stage diversification.

Chemical Profile & Mechanistic Rationale

The strategic value of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester stems from the synergistic causality of its perfectly positioned functional groups:

  • The Ortho-Nitro Group: Acts as a masked nucleophile. Upon reduction to an aniline, it is perfectly positioned to attack the adjacent ester.

  • The Ethyl Ester: Serves as a pre-installed electrophile. It facilitates an intramolecular amidation reaction, driving the thermodynamically favorable formation of the 6-membered oxazine ring while expelling ethanol as a benign byproduct.

  • The Para-Cyano Group: Remains inert during chemoselective reduction but serves as a critical handle for late-stage functionalization (e.g., conversion to tetrazoles, amidines, or primary benzylamines).

Causality in Experimental Design: The Chemoselectivity Challenge

The critical step in utilizing this intermediate is the reduction of the nitro group. While catalytic hydrogenation (Pd/C, H 2​ ) is standard for nitro reduction, the presence of the sensitive cyano group introduces a chemoselectivity challenge. Over-reduction of the nitrile to a primary amine is a common side reaction under high-pressure hydrogenation. Therefore, dissolving metal reductions (e.g., Iron powder in acetic acid) are preferred. The iron-based system is strictly chemoselective for the nitro group, ensuring the nitrile remains intact while the acidic environment catalyzes the subsequent lactamization.

Table 1: Optimization of Reductive Cyclization Conditions for CAS 55197-32-5
Reduction SystemSolventTemp (°C)Chemoselectivity (NO 2​ vs CN)Cyclization EfficiencyTypical Yield
Fe powder / AcOH AcOH60-80Excellent Very High (Acid catalyzed)88-95%
Fe powder / NH 4​ ClEtOH / H 2​ O80Excellent (No CN reduction)High (Spontaneous)85-92%
SnCl 2​ · 2H 2​ OEtOAc / EtOH70GoodHigh70-80%
Pd/C (10%), H 2​ (1 atm)MeOH or EtOAc25Moderate (Risk of CN reduction)Moderate (Requires post-heating)60-75%

Synthetic Workflow Visualization

G N1 4-Cyano-2-nitrophenol + Ethyl Bromoacetate N2 (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester N1->N2 K2CO3, DMF N3 Chemoselective Reduction (Fe/AcOH) N2->N3 N4 Unstable Intermediate: (2-Amino-4-cyano-phenoxy)- acetic acid ethyl ester N3->N4 N5 Intramolecular Cyclization (-EtOH) N4->N5 Spontaneous under heat N6 6-Cyano-2H-1,4- benzoxazin-3(4H)-one N5->N6

Fig 1: Synthetic workflow and chemoselective reductive cyclization of CAS 55197-32-5.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to ensure each transformation is successful before proceeding.

Protocol A: Chemoselective Reductive Cyclization

Objective: To reduce the nitro group of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester without affecting the cyano group, followed by in situ cyclization to form 6-cyano-2H-1,4-benzoxazin-3(4H)-one.

Materials:

  • (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Glacial acetic acid (Solvent/Catalyst, 10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material (1.0 eq) in glacial acetic acid.

  • Activation: Add Iron powder (5.0 eq) portion-wise at room temperature. Causality Note: Iron addition is exothermic. Portion-wise addition prevents thermal runaway, while the acetic acid acts as both the proton source for reduction and the acid catalyst for the subsequent amidation.

  • Heating & Cyclization: Heat the suspension to 70-80 °C for 2-4 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (yellow, UV-active) will disappear. The cyclized product will appear as a new spot with a distinct Rf​ and characteristic blue fluorescence under short-wave UV (254 nm).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Analytical Validation: 1 H NMR will confirm success via the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet for the lactam NH at ~10.8 ppm.

Protocol B: Late-Stage Functionalization (Tetrazole Synthesis)

Objective: To demonstrate the utility of the preserved cyano group by converting it to a 1H-tetrazole, a common bioisostere for carboxylic acids in drug design.

Materials:

  • 6-Cyano-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

  • Sodium azide (NaN 3​ ) (3.0 eq)

  • Triethylamine hydrochloride (Et 3​ N·HCl) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Setup: Suspend the benzoxazinone derivative in anhydrous DMF.

  • Reagent Addition: Add NaN 3​ and Et 3​ N·HCl. Causality Note: NaN 3​ alone is insufficiently reactive and prone to forming explosive hydrazoic acid. Et 3​ N·HCl acts as a safe, mild proton source to generate the reactive azide species in situ and buffer the system.

  • Cycloaddition: Heat the mixture to 100-110 °C for 12-16 hours.

  • IPC Validation: LC-MS will show the consumption of the nitrile mass [M+H] + and the appearance of the tetrazole mass[M+43] + .

  • Workup: Cool to room temperature, dilute with water, and carefully acidify to pH 2-3 using 1M HCl. The tetrazole product will precipitate out of solution. Filter, wash with cold water, and dry under vacuum.

Downstream Pharmacological Targeting

Once the 6-cyano-benzoxazinone core is synthesized from the ethyl ester intermediate, it serves as a launchpad for discovering therapies across multiple disease states[3].

Pathway B 6-Cyano-Benzoxazinone Scaffold T1 Dopamine D2 / 5-HT Receptors B->T1 Agonist/Antagonist Modulator T2 Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) B->T2 Transcriptional Downregulation T3 Acetylcholinesterase (AChE) B->T3 Non-competitive Inhibition E1 Neuropsychiatric Disorder Treatment T1->E1 E2 Neuroinflammation Suppression T2->E2 E3 Alzheimer's Disease Management T3->E3

Fig 2: Downstream pharmacological targeting of 6-cyano-benzoxazinone derivatives.

References

  • Bidepharm. "CAS: 55197-32-5 | Ethyl 2-(4-cyano-2-nitrophenoxy)acetate". Chemical Catalog & Specifications. Available at: 1

  • Sigma-Aldrich. "(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester | 55197-32-5". Chemistry & Synthesis Catalog. Available at:

  • Frontiers in Chemistry. "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells". Frontiers. Available at: 3

  • Sigma-Aldrich. "2H-1,4-Benzoxazin-3(4H)-one 99% | 5466-88-6". Heterocyclic Building Blocks. Available at:2

Sources

Method

HPLC method development for analyzing (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester Abstract This application note presents a systematic and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Abstract

This application note presents a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. As a novel compound of interest in synthetic chemistry and potential drug development pipelines, a reliable analytical method is paramount for purity assessment, stability studies, and quality control. This guide details the entire lifecycle of method development, from initial analyte characterization and rational selection of chromatographic parameters to a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final, optimized method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for its intended purpose in research and regulated environments.

Introduction and Method Development Rationale

(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester is an aromatic compound featuring several key functional groups: a nitrile (-CN), a nitro (-NO2), an ether linkage, and an ethyl ester. These functionalities contribute to its overall physicochemical properties, which are critical for designing an effective analytical method. The presence of the phenyl ring conjugated with nitro and cyano groups creates a strong chromophore, making UV detection a highly suitable and sensitive choice.

Analyte Characterization:

  • Structure: The molecule possesses a significant hydrophobic core (the substituted phenyl ring and ethyl group) and polar functional groups (nitro, cyano, ester carbonyl, and ether oxygen).

  • Polarity: It is expected to be a moderately polar compound, making it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[1]

  • UV Absorbance: The conjugated π-system of the nitro- and cyano-substituted benzene ring is predicted to exhibit strong UV absorbance. A UV scan or analysis of similar structures suggests that a detection wavelength in the range of 240-260 nm would provide high sensitivity.[2][3]

Based on this preliminary analysis, a reversed-phase HPLC method was selected as the most logical starting point. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a robust stationary phase for the initial separation attempts due to its strong hydrophobic interactions with the analyte.[1][4]

Experimental Design and Instrumentation

Materials and Reagents
  • (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester reference standard (Purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Volumetric flasks, pipettes, and other Class A glassware

  • Syringe filters, 0.45 µm PTFE or nylon

Instrumentation

A standard HPLC system with the following components was used:

  • HPLC System: Quaternary or Binary Pump, Degasser, Autosampler, and Column Oven

  • Detector: UV-Vis or Photodiode Array (PDA) Detector

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Zorbax Eclipse, or equivalent)

  • Data Acquisition: Chromatography Data Station (CDS) software

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process, not a matter of trial and error. The workflow below outlines the logical progression from initial scouting runs to a final, optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2 R1) Analyte Analyte Characterization (Structure, Polarity, UV Absorbance) InitialConditions Select Initial Conditions (C18 Column, ACN/H2O, UV 254 nm) Analyte->InitialConditions Informs choice ScoutingGradient Perform Broad Gradient Run (e.g., 10-90% ACN over 30 min) InitialConditions->ScoutingGradient EvalScout Evaluate Scouting Run (Approx. Retention Time & Peak Shape) ScoutingGradient->EvalScout OptimizeGradient Optimize Gradient Slope (Sharpen peaks, improve resolution) EvalScout->OptimizeGradient OptimizeSolvent Evaluate Organic Modifier (ACN vs. MeOH for selectivity) OptimizeGradient->OptimizeSolvent FinalizeMethod Finalize Isocratic/Gradient Method (Flow rate, Temperature, Wavelength) OptimizeSolvent->FinalizeMethod SystemSuitability Define System Suitability (Tailing, Plates, %RSD) FinalizeMethod->SystemSuitability ValidationParams Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, Robustness) SystemSuitability->ValidationParams FinalReport Final Method & Report ValidationParams->FinalReport

Caption: Logical workflow for HPLC method development and validation.

Step-by-Step Protocol: Optimized Method

This protocol details the final, optimized conditions for the analysis.

1. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC Grade Water.
  • Mobile Phase B: HPLC Grade Acetonitrile.
  • Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser.

2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

3. Sample Preparation:

  • Accurately weigh an amount of the sample equivalent to approximately 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
  • Further dilute this solution 10-fold with a 50:50 (v/v) mixture of Acetonitrile and Water to achieve a nominal concentration of 100 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterOptimized Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile, 45% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

5. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL).
  • The system is deemed ready for use if it meets the following criteria:
  • Tailing Factor (T): ≤ 2.0
  • Theoretical Plates (N): ≥ 2000
  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation was performed according to the ICH Q2(R1) guideline.[5][6][7][8]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from impurities or degradants.The analyte peak should be pure and spectrally homogeneous. No co-eluting peaks at the retention time of the analyte.
Linearity & Range Prepare at least five concentrations of the analyte, typically from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.%RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1, or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the S/N ratio of 10:1, or from the standard deviation of the response and the slope. Must be verified for acceptable precision and accuracy.The lowest concentration that can be quantified with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness Intentionally vary critical method parameters such as Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase Composition (±2% organic). Evaluate the impact on SST parameters and results.System suitability criteria must be met under all varied conditions. Results should remain unaffected by minor changes.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the development and validation of an RP-HPLC method for the quantitative determination of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. The causality behind each experimental choice, from the initial selection of reversed-phase chromatography to the specific optimized conditions, has been detailed. The method is simple, rapid (with a run time of 10 minutes), and robust. The validation protocol, grounded in the authoritative ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, and precise, making it a trustworthy tool for quality control and research applications in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Guides for method development. YMC CO., LTD. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. [Link]

  • Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Journal of Chromatographic Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. European Medicines Agency. [Link]

  • Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Open PRAIRIE: Open Public Research Access Institutional Repository & Information Exchange. [Link]

  • Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • DESIGN OF HPLC METHOD FOR QUANTIFICATION OF CYANOLOBALAMIN INJECTION. Novelty Journals. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

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Application

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in Ethyl 2-(4-cyano-2-nitrophenoxy)acetate

Executive Briefing The catalytic reduction of ethyl 2-(4-cyano-2-nitrophenoxy)acetate to its corresponding aniline derivative, ethyl 2-(2-amino-4-cyanophenoxy)acetate , presents a classic chemoselectivity challenge in or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The catalytic reduction of ethyl 2-(4-cyano-2-nitrophenoxy)acetate to its corresponding aniline derivative, ethyl 2-(2-amino-4-cyanophenoxy)acetate , presents a classic chemoselectivity challenge in organic synthesis and drug development. The substrate contains three reactive moieties:

  • A highly reducible nitro group (-NO₂).

  • A cyano group (-CN), which is susceptible to over-reduction to a primary amine (-CH₂NH₂) under standard hydrogenation conditions.

  • An ethyl ester (-COOEt), which is prone to hydrolysis under aqueous pH extremes or, critically, intramolecular cyclization with the newly formed ortho-aniline.

This application note details field-validated, self-validating catalytic protocols designed to achieve >98% chemoselectivity for the nitro group while preserving the cyano and ester functionalities.

Mechanistic Rationale & Chemoselectivity Insights

As a process scientist, selecting the correct catalytic system requires understanding the thermodynamic and kinetic vulnerabilities of the substrate.

  • Preventing Cyano Over-Reduction (Catalyst Poisoning): Standard Palladium on Carbon (Pd/C) under high H₂ pressure will readily reduce the -CN group. To prevent this, Sulfided Platinum on Carbon (Pt/C-S) is the industry standard[1]. The causality is rooted in surface chemistry: the cyano group coordinates to the metal catalyst via its π -system. The addition of sulfur poisons the most active contiguous metal sites, sterically and electronically modifying the d-band center. This prevents the strong binding required for nitrile reduction, whereas the highly polar nitro group can still efficiently bind and undergo reduction.

  • Transfer Hydrogenation Dynamics: Alternatively, catalytic transfer hydrogenation using Pd/C and ammonium formate provides a mild, controlled release of hydrogen. The steady-state concentration of surface-bound hydrogen remains too low to overcome the activation energy required for C≡N bond cleavage, ensuring absolute chemoselectivity.

  • The Intramolecular Cyclization Risk (Critical IPC): The target product places a nucleophilic primary amine ortho to an ether linkage bearing an ethyl acetate group. If the reaction is heated (>40 °C) or left for extended periods, the molecule will spontaneously undergo intramolecular amidation, extruding ethanol to form 7-cyano-2H-1,4-benzoxazin-3(4H)-one . Therefore, strict temperature control (≤ 25 °C) and rapid workup are non-negotiable to isolate the acyclic ester.

Protocol Matrix: Quantitative Comparison

ParameterProtocol A: Sulfided Platinum[1]Protocol B: Transfer HydrogenationProtocol C: Base-Metal Catalysis[2]
Catalyst 5% Pt/C (Sulfided)10% Pd/CFe powder / CaCl₂
H-Source H₂ gas (1 atm)Ammonium FormateH₂O / Fe oxidation
Solvent THF / Methanol (1:1)EthanolEtOH / H₂O
Temperature 20–25 °C (Strict)20–25 °C (Strict)80 °C (Note: Will cause cyclization)
Selectivity (-CN) > 99%> 98%> 95%
Scale Suitability Kilo-lab / Pilot ScaleMilligram to Gram ScaleGram Scale

Validated Experimental Workflows

Protocol A: Scalable Gas-Liquid Hydrogenation using Pt/C-S

This method is highly recommended for scale-up due to its atom economy and ease of purification.

Reagents:

  • Ethyl 2-(4-cyano-2-nitrophenoxy)acetate: 10.0 g (40.0 mmol)

  • 5% Pt/C (Sulfided): 0.5 g (approx. 0.3 mol% Pt)

  • Solvent: Tetrahydrofuran (THF) / Methanol (1:1 v/v), 100 mL

Step-by-Step Methodology:

  • System Preparation: Charge a clean, dry autoclave or round-bottom flask with the substrate and the THF/MeOH solvent mixture. Stir until fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pt/C-S. Safety Note: Always add the catalyst to the solvent under an inert atmosphere (N₂) to prevent solvent ignition.

  • Purging: Seal the vessel. Purge the headspace with N₂ three times, followed by H₂ gas three times.

  • Reaction: Pressurize the vessel with H₂ to 1 atm (or use a double-layered H₂ balloon). Stir vigorously at 20–25 °C.

  • In-Process Control (IPC): Monitor H₂ uptake. The reaction typically consumes 3 equivalents of H₂ within 2–4 hours. Verify completion via HPLC or TLC (EtOAc/Hexane 1:2). Do not extend reaction time unnecessarily to avoid spontaneous lactamization.

  • Workup (Self-Validating Step): Purge the vessel thoroughly with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with cold EtOAc (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure at a water-bath temperature not exceeding 30 °C . The resulting pale-yellow solid is the pure acyclic aniline ester.

Protocol B: Lab-Scale Transfer Hydrogenation

Ideal for rapid lab-scale synthesis without requiring pressurized gas infrastructure.

Reagents:

  • Ethyl 2-(4-cyano-2-nitrophenoxy)acetate: 1.0 g (4.0 mmol)

  • 10% Pd/C (50% wet): 100 mg

  • Ammonium Formate (HCOONH₄): 1.26 g (20.0 mmol, 5.0 eq)

  • Solvent: Absolute Ethanol, 20 mL

Step-by-Step Methodology:

  • Initialization: Dissolve the substrate in absolute ethanol in a 50 mL flask. Add the wet Pd/C under a gentle stream of N₂.

  • Reagent Addition: Add ammonium formate in three equal portions over 15 minutes. Causality: Phased addition prevents excessive, rapid evolution of CO₂ and H₂ gas, which can cause the reaction to foam over.

  • Reaction: Stir the suspension at room temperature (20–25 °C). The reaction is mildly exothermic. Do not apply external heat.

  • IPC: Monitor via TLC. Complete consumption of the nitro compound should occur within 1–2 hours.

  • Workup: Filter the mixture through Celite, washing with cold ethanol. Dilute the filtrate with ethyl acetate (50 mL) and wash with water (2 × 20 mL) to remove residual ammonium salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum (bath < 30 °C) to afford the target product.

Reaction Pathways & Vulnerabilities

ChemoselectiveReduction SM Starting Material Ethyl 2-(4-cyano-2-nitrophenoxy)acetate (Contains: -NO₂, -CN, -COOEt) DP Target Product Ethyl 2-(2-amino-4-cyanophenoxy)acetate (Preserved: -CN, -COOEt) SM->DP Pt/C(S) + H₂ OR Pd/C + HCOONH₄ (Chemoselective, ≤ 25°C) UP1 Over-Reduction Side Product Ethyl 2-(2-amino-4-(aminomethyl)phenoxy)acetate (Reduced: -CN → -CH₂NH₂) SM->UP1 Unpoisoned Pd/C + High Pressure H₂ UP2 Hydrolysis Side Product 2-(2-amino-4-cyanophenoxy)acetic acid (Hydrolyzed: -COOEt → -COOH) SM->UP2 Unbuffered Aqueous Extremes (pH < 3 or > 10) UP3 Intramolecular Cyclization 7-cyano-2H-1,4-benzoxazin-3(4H)-one (Loss of Ethanol) DP->UP3 Elevated Temp (>40°C) or Extended Time

Fig 1: Reaction pathways and side-product vulnerabilities during catalytic reduction.

References

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, 76(23), 9841-9844.[Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). "Chemoselective Reductions of Nitroarenes in Aqueous Micellar Media." Organic Letters, 16(1), 98-101.[Link]

  • Sarhan, N., & Darabi, M. (2025). "Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source." Journal of Synthetic Chemistry, 4, 354-370.[Link]

Sources

Method

Hydrolysis procedures for converting (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester to free acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective saponification of an ethyl ester in the presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective saponification of an ethyl ester in the presence of highly sensitive cyano and nitro functional groups.

Mechanistic Rationale & Experimental Design

The conversion of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5) to its corresponding free acid, 2-(4-cyano-2-nitrophenoxy)acetic acid , presents a classic chemoselectivity challenge in organic synthesis.

The Chemoselectivity Challenge

The substrate contains three distinct functional groups susceptible to degradation under standard hydrolytic conditions:

  • The Ethyl Ester: The target for hydrolysis.

  • The Cyano Group (-CN): Highly susceptible to hydration/hydrolysis under strongly basic aqueous conditions, which converts it into a primary amide (-CONH₂) and eventually a carboxylic acid (-COOH).

  • The Phenoxy Ether Linkage: While generally stable to base, it can be cleaved under harsh acidic conditions at elevated temperatures.

Furthermore, the strongly electron-withdrawing nitro group (-NO₂) at the ortho position activates the aromatic ring and increases the electrophilicity of the para-cyano carbon. As documented in process chemistry optimizations for similar APIs (e.g., Febuxostat), hydrolysis of ethyl esters using strong bases like NaOH or KOH inevitably results in the side reaction of the cyano group, yielding unwanted amide impurities 1[1].

The Solution: Lithium Hydroxide (LiOH) Saponification

To achieve absolute chemoselectivity, Lithium Hydroxide Monohydrate (LiOH·H₂O) is utilized at reduced temperatures (0 °C).

  • Causality of Reagent Choice: The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating tightly to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the ester carbonyl, allowing the hydroxide nucleophile to attack rapidly even at 0 °C.

  • Kinetic Control: Because the nitrile carbon lacks this specific coordination mechanism, it remains kinetically inert at low temperatures. LiOH is inherently less nucleophilic/aggressive than NaOH, ensuring the nitrile survives the transformation 2[2].

Reaction Pathway Visualization

ChemoselectiveHydrolysis SM Starting Material Ethyl 2-(4-cyano-2-nitrophenoxy)acetate Cond1 Mild Conditions LiOH·H2O, THF/H2O, 0°C SM->Cond1 Cond2 Harsh Conditions NaOH, Heat SM->Cond2 Salt Lithium Carboxylate Salt (Nitrile Intact) Cond1->Salt Impurity Side Products Amide or Dicarboxylic Acid Cond2->Impurity Over-hydrolysis Acidify Acidification 1M HCl (pH 2-3) Salt->Acidify Product Target Free Acid 2-(4-cyano-2-nitrophenoxy)acetic acid Acidify->Product

Chemoselective hydrolysis workflow comparing mild LiOH conditions vs. harsh NaOH conditions.

Quantitative Condition Analysis

The table below summarizes the empirical outcomes of various hydrolytic conditions applied to cyano-substituted phenoxy esters, justifying the selected protocol.

Hydrolysis ConditionTemperatureReagent EquivalentsChemoselectivityPrimary Outcome
LiOH·H₂O in THF/H₂O 0 °C to RT 1.1 eq Excellent Quantitative yield of target free acid.
NaOH in MeOH/H₂O60 °C3.0 eqPoorHigh conversion to amide/di-acid impurities.
TFA in DCM25 °CExcessN/ANo reaction (Ethyl esters are stable to TFA).
HCl (aq) in Dioxane100 °CExcessPoorNitrile hydrolysis and partial ether cleavage.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observational checkpoints to ensure the reaction is proceeding correctly without over-hydrolysis.

Materials Required
  • (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester: 1.0 equivalent (e.g., 10 mmol, ~2.50 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 1.1 equivalents (11 mmol, 462 mg)

  • Tetrahydrofuran (THF): 30 mL

  • Deionized Water: 10 mL

  • 1M Hydrochloric Acid (HCl): ~15 mL

Procedure

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (10 mmol).

  • Add THF (30 mL) and stir until the substrate is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Controlled Base Addition

  • In a separate vial, dissolve LiOH·H₂O (11 mmol) in deionized water (10 mL).

  • Add the aqueous LiOH solution dropwise to the stirring THF solution over 10 minutes.

  • Causality Note: Dropwise addition prevents localized spikes in pH and exotherms, which are the primary triggers for unwanted nitrile hydration 3[3].

Step 3: Reaction Monitoring (Self-Validation)

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Validation Check: The starting material (high Rf) should disappear, replaced by a baseline spot (the lithium carboxylate salt). UV activity will remain strong due to the nitro-aromatic ring.

Step 4: Quenching and Acidification

  • Once TLC confirms >95% conversion (typically 2-4 hours), concentrate the mixture under reduced pressure (bath temp <30 °C) to remove the majority of the THF.

  • Dilute the remaining aqueous layer with an additional 10 mL of water and cool to 0 °C.

  • Slowly add 1M HCl dropwise until the pH reaches 2-3 (verify with pH paper).

  • Validation Check: A thick precipitate will form immediately upon reaching acidic pH. The free phenoxyacetic acid is highly crystalline and insoluble in cold, acidic water.

Step 5: Isolation

  • Filter the resulting suspension through a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual lithium chloride salts.

  • Dry the solid in a vacuum oven at 40 °C overnight to afford the pure 2-(4-cyano-2-nitrophenoxy)acetic acid.

References

  • Benchchem. "4-Chloro-6-cyanopicolinic Acid - Benchchem" (Details chemoselective LiOH hydrolysis of esters in the presence of sensitive nitriles).
  • Google Patents. "WO2012131590A1 - An improved process for preparation of febuxostat and its polymorphic crystalline form c thereof" (Documents the degradation of cyano groups to amides during strong base ester hydrolysis).
  • ACS Publications. "Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light | Organic Letters" (Discusses functional group compatibility of LiOH hydrolysis).

Sources

Application

Application Note: Synthesis and Derivatization of Pharmaceutical Building Blocks from (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5)[1] Scientific Rationale & Pharmacological Si...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (CAS: 55197-32-5)[1]

Scientific Rationale & Pharmacological Significance

In modern drug discovery, designing highly functionalized, low-toxicity scaffolds is paramount. (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester serves as a highly versatile, polyfunctional building block[1]. Its molecular architecture features three orthogonal reactive centers: an ethyl ester, a nitro group, and a nitrile. This unique combination allows for divergent synthetic pathways, enabling the rapid generation of multiple active pharmaceutical ingredient (API) precursors from a single starting material.

The most pharmacologically significant transformation of this compound is its reductive cyclization into 6-cyano-3,4-dihydro-2H-1,4-benzoxazin-3-one . The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic pharmacophore[2]. Molecules bearing this scaffold exhibit profound biological activities with relatively low biological toxicity, making them highly desirable in neuropharmacology. Recent studies demonstrate that benzoxazinone derivatives act as potent anti-inflammatory agents in microglial cells by activating the Nrf2-HO-1 signaling pathway, highlighting their therapeutic potential against neurodegenerative conditions such as Alzheimer's disease and depression[3]. Furthermore, these scaffolds act as critical intermediates for N-directed ortho-functionalizations in advanced synthetic methodologies[2].

Mechanistic Pathways & Causal Explanations

To harness the full potential of this building block, researchers must employ strict chemoselective strategies to differentiate the reactive functional groups.

Pathway A: Chemoselective Reductive Cyclization

The synthesis of the 1,4-benzoxazin-3-one core requires the reduction of the ortho-nitro group to an aniline intermediate[4]. The choice of reducing agent is critical: strong hydride donors (e.g., LiAlH₄) would indiscriminately reduce the ester and the nitrile groups. Therefore, a dissolving metal reduction using Iron powder in glacial acetic acid (Fe/AcOH) is the optimal choice.

  • Causality: The iron surface facilitates a controlled, single-electron transfer specifically to the nitro group. The resulting aniline is highly nucleophilic. The acidic environment (AcOH) not only acts as a proton source for the reduction but also activates the adjacent ethyl ester carbonyl. This promotes an immediate intramolecular acyl substitution via a tetrahedral intermediate, followed by the elimination of ethanol to yield the thermodynamically stable cyclized product.

Pathway B: Mild Alkaline Ester Hydrolysis

When the free carboxylic acid is required for downstream amide coupling (e.g., synthesizing PROTAC linkers or targeted enzyme inhibitors), the ethyl ester can be selectively saponified using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system.

  • Causality: THF ensures the solvation of the hydrophobic starting material, while the aqueous layer delivers the hydroxide nucleophile. Maintaining a cold temperature (0°C) prevents the hydroxide from attacking the electron-deficient aromatic ring (SₙAr) or prematurely hydrolyzing the nitrile group into an amide.

Visualizations of Synthetic Workflows

Workflow SM Starting Material (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester Red Selective Reduction (Fe / AcOH, 80°C) SM->Red Pathway A Hyd Alkaline Hydrolysis (LiOH, THF/H2O, 0°C) SM->Hyd Pathway B Int1 Aniline Intermediate (Unstable) Red->Int1 Prod2 Hydrolyzed Product (4-Cyano-2-nitro-phenoxy)- acetic acid Hyd->Prod2 Prod1 Cyclized Product 6-Cyano-3,4-dihydro-2H- 1,4-benzoxazin-3-one Int1->Prod1 Intramolecular Cyclization (-EtOH)

Caption: Divergent synthetic pathways from (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

Mechanism A Aniline Intermediate B Nucleophilic Attack A->B C Tetrahedral Intermediate B->C D Elimination (-EtOH) C->D E 1,4-Benzoxazin- 3-one Core D->E

Caption: Stepwise mechanism of intramolecular cyclization to the 1,4-benzoxazin-3-one scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Cyano-3,4-dihydro-2H-1,4-benzoxazin-3-one

This protocol utilizes a dissolving metal reduction to ensure chemoselectivity, preserving the nitrile group while driving cyclization.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester in 50 mL of glacial acetic acid.

  • Activation & Addition: Add 50.0 mmol (5.0 equivalents) of fine iron powder (325 mesh).

    • Self-Validation Check: The reaction mixture will immediately darken, and a slight exotherm should be observed, confirming the initiation of the nitro reduction.

  • Heating: Heat the suspension to 80°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation Check: The starting material spot will disappear, replaced by a highly UV-active, lower R_f spot corresponding to the polar cyclized product.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron salts. Wash the pad generously with ethyl acetate (100 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7-8). Extract with EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: Triturate the crude solid with cold diethyl ether to afford the pure 6-cyano-3,4-dihydro-2H-1,4-benzoxazin-3-one as a crystalline solid.

Protocol B: Synthesis of (4-Cyano-2-nitro-phenoxy)acetic acid

This protocol utilizes mild saponification to prevent SₙAr side reactions and nitrile hydrolysis.

  • Solvation: Dissolve 10.0 mmol of the starting ester in 30 mL of THF in a 100 mL flask. Cool to 0°C using an ice bath.

  • Hydrolysis: Dissolve 15.0 mmol (1.5 eq) of LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution.

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation Check: TLC will show the complete consumption of the starting material and the appearance of a baseline spot (the lithium carboxylate salt).

  • Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with 20 mL of diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 1M HCl.

    • Self-Validation Check: A thick white or pale-yellow precipitate of the free carboxylic acid will immediately form out of solution.

  • Filtration: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the pure acid.

Quantitative Data Summary

TransformationTarget ProductReagents & ConditionsExpected YieldKey Analytical Markers
Reductive Cyclization 6-Cyano-3,4-dihydro-2H-1,4-benzoxazin-3-oneFe (5 eq), AcOH, 80°C, 4h80–85%IR: ~1690 cm⁻¹ (Amide C=O), ~2220 cm⁻¹ (C≡N)NMR: Loss of ethyl signals
Ester Hydrolysis (4-Cyano-2-nitro-phenoxy)acetic acidLiOH·H₂O (1.5 eq), THF/H₂O, 0°C to RT, 2h>90%NMR: Disappearance of ethyl quartet/triplet; appearance of broad -OH peak

References

  • CAS:55197-32-5 Ethyl 2-(4-cyano-2-nitrophenoxy)acetate , Bidepharm. 1

  • 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 , ChemicalBook.4

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells , National Institutes of Health (PMC). 3

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance , MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Williamson ether synthesis of highly electron-deficient phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Williamson ether synthesis of highly electron-deficient phenols. The synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester from 4-cyano-2-nitrophenol and ethyl bromoacetate is notoriously prone to low yields, stalled kinetics, and unwanted side reactions.

This guide abandons generic protocols to focus strictly on the causality of these failures, providing self-validating workflows and scientifically grounded troubleshooting steps to optimize your reaction yield.

Mechanistic Workflow & Bottlenecks

To fix a reaction, we must first map its failure points. The primary synthetic route is an SN2 alkylation. However, the extreme electron deficiency of the starting phenol and the base-sensitive nature of the ester product create competing pathways that destroy yield.

G SM1 4-Cyano-2-nitrophenol (pKa ~4.66) Anion Phenoxide Anion (Weak Nucleophile) SM1->Anion Base addition Base Base (Cs2CO3) Deprotonation Base->Anion Product (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester Anion->Product S_N2 Alkylation (Aprotic Solvent) SM2 Ethyl Bromoacetate SM2->Product Side1 Ester Hydrolysis (Byproduct) SM2->Side1 Trace Water + Strong Base Product->Side1 Saponification

Reaction pathway of 4-cyano-2-nitrophenol alkylation and competing ester hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yield consistently below 40% despite prolonged heating?

The Causality: The starting material, 4-cyano-2-nitrophenol, has a predicted 1[1]. For context, an unsubstituted phenol has a pKa of ~10. This extreme acidity means its conjugate base is highly stabilized by the strong electron-withdrawing inductive and resonance effects of the -NO₂ and -CN groups. A highly stabilized anion is a remarkably weak nucleophile, causing the SN2 displacement to stall.

The Solution: You must maximize the reactivity of the phenoxide.

  • Solvent Switch: Move from Acetone to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[2]. These solvents strongly solvate cations but leave anions unsolvated and highly reactive.

  • The Cesium Effect: Replace Potassium Carbonate (K₂CO₃) with Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide. This 3[3] dramatically enhances the solubility and nucleophilicity of the anion, pushing the reaction to completion.

Q2: I am observing a highly polar byproduct on TLC/LC-MS. What is it, and how do I prevent it?

The Causality: The byproduct is almost certainly (4-cyano-2-nitro-phenoxy)-acetic acid. Both your alkylating agent (ethyl bromoacetate) and your target product contain an ethyl ester group. In the presence of a base, elevated temperatures, and even trace amounts of water, 2[2].

The Solution: Strict anhydrous conditions are non-negotiable.

  • Use molecular sieves to dry your DMF.

  • Ensure your Cs₂CO₃ is oven-dried (it is highly hygroscopic).

  • Never use hydroxide bases (NaOH/KOH) for this specific transformation, as they will directly cleave the ester.

Q3: Can I use ethyl chloroacetate instead of ethyl bromoacetate to reduce reagent costs?

The Causality: Chloride is a significantly poorer leaving group than bromide. Given that your phenoxide is already a weak nucleophile, switching to ethyl chloroacetate will severely depress the reaction rate.

The Solution: Yes, but you must employ Finkelstein catalysis . By adding 0.1 to 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction, you generate ethyl iodoacetate in situ. The iodide acts as a nucleophilic catalyst, performing a rapid halogen exchange to create a vastly superior electrophile for the sluggish phenoxide to attack.

Finkelstein RCl Ethyl Chloroacetate (Less Reactive) RI Ethyl Iodoacetate (Highly Reactive) RCl->RI Halogen Exchange Prod Target Ester Product RI->Prod Fast S_N2 NaI NaI / KI Catalyst NaI->RI Phenoxide Phenoxide Anion Phenoxide->Prod

Finkelstein catalytic cycle generating reactive ethyl iodoacetate in situ.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying the troubleshooting principles discussed above. Notice the drastic yield improvement when leveraging the "Cesium Effect" in a polar aprotic solvent.

EntryPhenol SubstrateAlkylating AgentBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
14-Cyano-2-nitrophenolEthyl bromoacetateK₂CO₃Acetone6024~35% (Baseline)
24-Cyano-2-nitrophenolEthyl bromoacetateK₂CO₃DMF8012~65%
3 4-Cyano-2-nitrophenol Ethyl bromoacetate Cs₂CO₃ DMF 80 6 >85% (Optimized)
44-Cyano-2-nitrophenolEthyl chloroacetateK₂CO₃ + KIMeCN8012~80%

Standardized Experimental Protocol

This self-validating methodology utilizes the optimized conditions (Entry 3) to ensure maximum yield while suppressing ester hydrolysis.

Step 1: Preparation & Purging Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Argon or Nitrogen) for 5 minutes to exclude atmospheric moisture.

Step 2: Reagent Loading Add 4-cyano-2-nitrophenol (1.0 equiv, 10 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 15 mmol) to the flask.

Step 3: Solvation & Deprotonation Inject 25 mL of anhydrous N,N-Dimethylformamide (DMF) into the flask. Stir the suspension at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The mixture will undergo a distinct color shift (typically to a deep, vibrant yellow/orange or red). This visual cue confirms successful deprotonation and the formation of the active phenoxide anion. Do not proceed until this color change is stable.

Step 4: Alkylation Using a syringe, add ethyl bromoacetate (1.2 equiv, 12 mmol) dropwise over 2 minutes.

Step 5: Heating & Monitoring Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously. Monitor the reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. The starting phenol should be fully consumed within 4 to 6 hours.

Step 6: Quenching & Extraction Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. This quenches the reaction and dissolves the inorganic cesium salts. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

Step 7: Washing (Critical Step) Combine the organic layers and wash them extensively with distilled water (4 x 50 mL). Causality: DMF is highly miscible with water and will partition into the organic layer if not aggressively washed out, ruining subsequent purification steps. Perform a final wash with saturated aqueous sodium chloride (brine, 50 mL).

Step 8: Drying & Purification Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

References

  • Title: 4-Hydroxy-3-nitrobenzonitrile 3272-08-0 wiki - Es (pKa Data) Source: Guidechem URL: 1

  • Title: Williamson Ether Synthesis on Solid Support: Substitution versus Elimination (The Cesium Effect) Source: ResearchGate URL: 3

  • Title: Technical Support Center: Williamson Ether Synthesis for Aryl Ethers (Solvent and Hydrolysis Troubleshooting) Source: Benchchem URL: 2

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Welcome to the technical support guide for (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Given that over 40% of new chemical entities are poorly water-soluble, developing effective strategies to address this issue is a critical step in pharmaceutical research and development.[1][2][] This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges through a question-and-answer format, offering both theoretical explanations and practical, step-by-step protocols.

Section 1: Compound Characterization & Initial Assessment

Q1: What are the structural features of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester that contribute to its poor water solubility?

A1: The molecular structure of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester inherently suggests poor aqueous solubility due to a combination of hydrophobic and electronically withdrawing functional groups. The key features include:

  • Aromatic Ring: The central phenoxy group is a large, non-polar moiety that significantly contributes to the compound's hydrophobicity.

  • Ethyl Ester Group: The ethyl ester introduces a lipophilic alkyl chain, further decreasing its affinity for water.

  • Cyano (-CN) and Nitro (-NO2) Groups: These are strongly electron-withdrawing groups. While they add some polarity, their primary effect is to create a rigid, crystalline structure that can be difficult to solvate. The presence of a nitro group, in particular, often leads to limited solubility in water.[4]

Based on the "like dissolves like" principle, this combination of features makes the molecule more soluble in organic solvents than in polar aqueous media.[5]

Q2: I don't have experimental solubility data. How can I start my investigation?

A2: When experimental data is unavailable, the first step is to perform a baseline solubility assessment. This will provide a quantitative starting point for all subsequent optimization efforts. We recommend a tiered approach, starting with a simple kinetic solubility assay and progressing to a more definitive thermodynamic (shake-flask) method.

It's important to understand the distinction:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7][8] This method is fast, high-throughput, and useful for initial screening.[8][9] However, it often overestimates the true solubility because the compound may precipitate as an amorphous solid, which is more soluble than the stable crystalline form.[6][7][10]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[8][11] This is typically determined using the shake-flask method, which involves agitating an excess of the solid compound in the aqueous medium for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][12][13]

Section 2: Troubleshooting & Strategic Solutions

This section is designed to help you navigate the common challenges and select the most appropriate solubilization strategy.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical workflow for choosing an appropriate method to enhance the solubility of your compound.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Final Formulation Start Poor Aqueous Solubility of Compound Assess Determine Baseline Solubility (Kinetic & Thermodynamic) Start->Assess Decision1 Is the compound ionizable? Assess->Decision1 pH_Adjust pH Adjustment Decision1->pH_Adjust Yes Co_Solvent Co-solvency Decision1->Co_Solvent No Optimize Optimize Selected Method (Concentration, Ratio, etc.) pH_Adjust->Optimize Complexation Complexation (Cyclodextrins) Co_Solvent->Complexation Co_Solvent->Optimize Surfactant Surfactant-based (Micellar Solubilization) Complexation->Surfactant Complexation->Optimize Particle Particle Size Reduction (Nanosuspension) Surfactant->Particle Surfactant->Optimize Particle->Optimize Combine Consider Combination Approaches (e.g., pH + Co-solvent) Optimize->Combine Final Final Formulation with Enhanced Solubility Combine->Final G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Stock Solutions of Compound in DMSO (e.g., 10 mM) C Add Compound Stock to each Test Solution (e.g., 1:20 dilution) A->C B Prepare Aqueous Vehicle Test Solutions (Buffer, Co-solvents, Surfactants, Cyclodextrins) B->C D Equilibrate Samples (Shake for 2-24h at 25°C) C->D E Centrifuge/Filter to Remove Precipitate D->E F Quantify Soluble Compound in Supernatant via HPLC E->F G Compare Results to Control (Buffer Only) F->G

Caption: High-throughput solubility screening workflow.

Data Summary Table (Hypothetical Results):

The following table illustrates how to present the data from your screening experiment.

Formulation Vehicle (Aqueous Buffer, pH 7.4)Compound Concentration (µg/mL)Fold Increase (vs. Control)Observations
Control (Buffer only) 0.5 1.0 Heavy precipitate
10% Ethanol5.210.4Light precipitate
20% PEG 40025.851.6Very light precipitate
1% Tween® 8045.190.2Hazy solution
2% HP-β-CD68.9137.8Clear solution
2% SBE-β-CD 95.3 190.6 Clear solution
Conclusion

Overcoming the poor aqueous solubility of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester requires a systematic and logical approach. By first establishing a baseline thermodynamic solubility, researchers can then effectively screen and optimize various enhancement strategies, including the use of co-solvents, surfactants, and cyclodextrins. Each method has its own mechanism and potential challenges, as outlined in this guide. For compounds of this nature, complexation with modified cyclodextrins like HP-β-CD or SBE-β-CD often presents a highly effective and pharmaceutically acceptable solution.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Vertex AI Search.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Innovare Academic Sciences.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave online. Retrieved March 28, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved March 28, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 28, 2026, from [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI. Retrieved March 28, 2026, from [Link]

  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). LinkedIn. Retrieved March 28, 2026, from [Link]

  • kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed. Retrieved March 28, 2026, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Europe PMC. Retrieved March 28, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 28, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved March 28, 2026, from [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1). Journal of Chemical Education. Retrieved March 28, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Nature. Retrieved March 28, 2026, from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry. Retrieved March 28, 2026, from [Link]

  • Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • How does pH affect solubility?. (2025, March 11). askIITians. Retrieved March 28, 2026, from [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved March 28, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit. Retrieved March 28, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 28, 2026, from [Link]

  • [4-(2-NITRO-VINYL)-PHENOXY]-ACETIC ACID ETHYL ESTER. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Ethyl cyanoacetate. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Acetic acid 4-cyano-2-nitro-phenyl ester. (n.d.). Zibo Hangyu Biotechnology Development Co., Ltd. Retrieved March 28, 2026, from [Link]

  • (4-Nitrophenoxy)acetic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Ethyl cyanoacetate. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Column chromatography optimization for purifying crude (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with optimizing the column chromatography of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester .

Due to the presence of an activated ester, a highly electron-deficient aromatic ring, and multiple polar functional groups, purifying this intermediate presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product co-elute with the starting material (4-cyano-2-nitrophenol), and why does the phenol streak so aggressively?

The Causality: The phenol proton in 4-cyano-2-nitrophenol is highly acidic (pKa ~4.0) due to the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups. In normal-phase chromatography, this acidity leads to intense hydrogen bonding with the silanol (-OH) groups on the silica gel stationary phase[1]. As the sample travels down the column, it continuously adsorbs and desorbs unevenly, causing severe band broadening (streaking) that bleeds into your target ester's elution window. The Solution: Do not rely on silica gel to separate the free phenol. Instead, utilize a pre-column liquid-liquid extraction (LLE) with a mild base (e.g., saturated aqueous Na₂CO₃). The base deprotonates the phenol into a water-soluble phenoxide salt, removing it from the organic matrix entirely.

Q2: I am losing yield during purification, and a new baseline spot appears on my TLC. Is my product degrading on the column?

The Causality: Yes. Silica gel functions as a mild Lewis acid (pH ~4.5–5.5). Your target compound contains an activated phenoxyacetic ester linkage. Prolonged residence time on the column—especially in the presence of trace moisture—catalyzes the hydrolysis of the ethyl ester into the highly polar free acid[2]. This free acid will permanently stick to the baseline of a normal-phase column. Self-Validation System: Perform a 2D TLC to confirm on-column degradation. Spot your crude mixture in the corner of a square TLC plate and run it in one dimension. Let the plate sit exposed to air for 30 minutes (simulating column residence time), then rotate the plate 90 degrees and run it again in the same solvent. If spots appear off the diagonal axis, your compound is degrading on the silica. The Solution: Minimize column residence time by utilizing automated flash chromatography with optimized Column Volumes (CV)[1]. Avoid adding acidic modifiers (like acetic acid) to your mobile phase, as they will accelerate ester cleavage.

Q3: My crude mixture is a viscous oil. Liquid loading in Dichloromethane (DCM) ruins my separation. What is the alternative?

The Causality: DCM is a strong, polar solvent. When you liquid-load a sample using DCM, the solvent aggressively competes with your target molecules for adsorption sites on the silica. This causes the sample band to diffuse rapidly down the column before the gradient even begins, destroying your resolution[1]. The Solution: Dry loading. Adsorb the crude mixture onto a refined diatomaceous earth (e.g., Biotage HM-N)[3]. Unlike silica gel, diatomaceous earth is non-porous and chemically inert, preventing compound entrapment and ensuring a perfectly horizontal, concentrated sample band at the head of the column.

Part 2: Visualized Workflows & Logic

Workflow Crude Crude Reaction Mixture (Ester + Phenol + Acid) LLE Aqueous Workup (Sat. Na2CO3 Wash) Crude->LLE Remove acidic impurities DryLoad Dry Loading (Adsorb onto HM-N) LLE->DryLoad Evaporate & Adsorb Equilibrate Column Equilibration (Hexanes/EtOAc 9:1) DryLoad->Equilibrate Load cartridge Elution Gradient Elution (10% to 40% EtOAc) Equilibrate->Elution Run gradient Pure Pure (4-Cyano-2-nitro-phenoxy) -acetic acid ethyl ester Elution->Pure Collect fractions

Figure 1: Optimized pre-treatment and chromatography workflow for the target ethyl ester.

LogicTree Issue Issue: Poor Separation or Low Yield Check1 Is the phenol co-eluting? Issue->Check1 Check2 Is the ester hydrolyzing? Issue->Check2 Check3 Is the sample streaking? Issue->Check3 Sol1 Use basic aqueous wash prior to column Check1->Sol1 Yes Sol2 Minimize column time; Avoid acidic additives Check2->Sol2 Yes Sol3 Use dry loading with diatomaceous earth Check3->Sol3 Yes

Figure 2: Troubleshooting logic tree for common chromatographic failures.

Part 3: Quantitative Data & Optimization Tables

To ensure reproducible separation, calculate your Column Volumes (CV) based on Thin Layer Chromatography (TLC) Retention Factors (Rf) where CV=1/Rf [1].

Table 1: Quantitative TLC & Column Volume (CV) Optimization

CompoundRf (Hexane:EtOAc 7:3)Calculated CV (1/Rf)Elution Strategy
Ethyl bromoacetate (Impurity)0.851.18Elutes in void volume (Wash phase)
Target Ethyl Ester 0.45 2.22 Target collection window (Isocratic hold)
4-Cyano-2-nitrophenol (Impurity)0.15 (streaks)6.67+Retained on column / Removed via LLE
Hydrolyzed Free Acid (Degradant)0.00N/ARemains permanently at baseline

Table 2: Impurity Profiling and Causality

ImpuritySource MechanismChromatographic ImpactMitigation Strategy
4-Cyano-2-nitrophenolUnreacted starting materialSevere tailing due to H-bondingPre-column alkaline LLE wash
Ethyl bromoacetateUnreacted starting materialCo-elutes with solvent frontEvaporate crude under high vacuum
Free Acetic Acid DerivativeOn-column ester hydrolysisLoss of yield, baseline stickingFast flow rate, neutral silica[4]

Part 4: Self-Validating Experimental Protocol

Follow this step-by-step methodology to purify the target compound while preventing degradation and band broadening.

Phase 1: Pre-Treatment (Phenol Depletion)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (50 mL per gram of crude).

  • Alkaline Wash: Wash the organic layer with saturated aqueous Na₂CO₃ (3 x 25 mL).

    • Self-Validation Check: The aqueous layer will turn bright yellow/orange, confirming the extraction of the highly conjugated phenoxide ion. The organic layer should become noticeably paler.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Dry Loading Preparation
  • Solvation: Dissolve the concentrated, phenol-free crude in a minimal amount of THF or DCM.

  • Adsorption: Add diatomaceous earth (e.g., HM-N) to the flask at a 1:3 ratio (crude mass : sorbent mass)[3].

  • Evaporation: Evaporate the solvent slowly on a rotary evaporator until a completely dry, free-flowing powder is obtained.

    • Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent or moisture is present, which will cause band broadening. Continue drying until it flows like fine sand.

Phase 3: Flash Chromatography Execution
  • Packing: Transfer the dry-loaded powder into an empty loading cartridge and attach it directly above the pre-packed silica column.

  • Equilibration: Equilibrate the main silica column with 2 to 3 Column Volumes (CV) of 100% Hexanes[1].

  • Gradient Elution: Execute the following step-gradient at a high flow rate (e.g., 30-40 mL/min for a 40g column) to minimize residence time[5]:

    • 0–2 CV: 100% Hexanes (Elutes unreacted ethyl bromoacetate and non-polar byproducts).

    • 2–5 CV: 10% EtOAc in Hexanes.

    • 5–10 CV: 25% EtOAc in Hexanes (The target ester elutes in this window).

  • Detection: Monitor fractions via UV detection at 254 nm and 280 nm. Pool fractions containing the pure product and concentrate immediately to prevent post-column hydrolysis.

References

  • Biotage Flash Cartridge User Guide. Biotage / UC Santa Barbara Chemistry. Available at: [Link]

  • Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography. National Institutes of Health (NIH). Available at: [Link]

  • Successful flash chromatography. Biotage. Available at: [Link]

  • Determination of fatty acid ethyl esters (COI-T20-Doc.N-28-Rev-4). International Olive Council. Available at: [Link]

  • Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Optimization

Optimizing reaction temperature and time for (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester via the Williamso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester via the Williamson ether synthesis. Because the starting phenol contains strong electron-withdrawing groups, standard alkylation conditions often lead to stalling or severe side reactions. This guide provides mechanistic insights, troubleshooting workflows, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Insights & Causality (The "Why")

The synthesis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester relies on the SN2 O-alkylation of 4-cyano-2-nitrophenol with ethyl bromoacetate.

The Nucleophile Problem: 4-cyano-2-nitrophenol is highly acidic due to the strong electron-withdrawing nature of the ortho-nitro (-NO2) and para-cyano (-CN) groups. While this makes deprotonation to the phenoxide rapid—even with mild bases like potassium carbonate (K2CO3)—the resulting phenoxide is a remarkably weak nucleophile. The negative charge is highly delocalized, increasing the activation energy required for the SN2 attack on ethyl bromoacetate.

The Hydrolysis Risk: If the temperature is too low, the reaction stalls. If the temperature is too high, or the reaction is left too long, the basic conditions (K2CO3) combined with trace moisture will catalyze the saponification of the newly formed ethyl ester. This yields the unwanted and highly polar (4-cyano-2-nitro-phenoxy)-acetic acid byproduct.

ReactionPathway Reactants 4-Cyano-2-nitrophenol + Ethyl bromoacetate Phenoxide Phenoxide Intermediate (Weak Nucleophile) Reactants->Phenoxide K2CO3 -H+ Target Target Ester (4-Cyano-2-nitro-phenoxy) -acetic acid ethyl ester Phenoxide->Target SN2 Alkylation 60-70°C, 2-4h SideProduct Hydrolysis Byproduct (Carboxylic Acid) Target->SideProduct Excess Heat / Time Trace H2O + K2CO3

Reaction pathway: SN2 O-alkylation vs. temperature-dependent ester hydrolysis side reaction.

Troubleshooting FAQs

Q1: My reaction is stalling at 50% conversion after 12 hours at room temperature. Should I just add more time? A: No. Adding more time at room temperature will not significantly drive this reaction to completion due to the high activation energy barrier of the deactivated phenoxide. Instead, you must increase the temperature. Transitioning from room temperature to 60–70 °C provides the necessary thermal energy to overcome the barrier [1]. Prolonged reaction times (>8 hours) at any temperature simply increase the risk of ester hydrolysis.

Q2: LC-MS shows complete consumption of the starting material, but my isolated yield is low, and there is a massive highly polar peak on the baseline of my TLC. What happened? A: You have likely over-cooked the reaction, leading to ester hydrolysis. The polar peak is the carboxylic acid byproduct. At elevated temperatures (>80 °C) or extended times (>4 hours) in the presence of K2CO3 and trace water, the ethyl ester is rapidly saponified. To prevent this, strictly limit reaction time to 2–4 hours and ensure your solvent is strictly anhydrous.

Q3: How do I choose between Acetone and DMF for this alkylation? A: Both are polar aprotic solvents, but they serve different operational needs:

  • Acetone: Excellent for controlling the maximum temperature since it refluxes at 56–60 °C, inherently preventing overheating. It is highly recommended to avoid ester hydrolysis . Standard industrial protocols for similar intermediates often employ Acetone at reflux for 2.5 to 4 hours .

  • DMF: Provides faster kinetics due to a higher dielectric constant, solvating the potassium cation more effectively and leaving the phenoxide "naked" and more reactive . However, it requires strict temperature control (do not exceed 70 °C) and makes aqueous workup slightly more tedious.

TroubleshootingWorkflow Start Analyze Reaction Mixture (HPLC/LC-MS) CheckSM Is 4-Cyano-2-nitrophenol fully consumed? Start->CheckSM SM_Remains No: Incomplete Reaction CheckSM->SM_Remains  >5% SM SM_Consumed Yes: SM Consumed CheckSM->SM_Consumed  <5% SM Action_Incomplete Action: Increase Temp to 60-70°C Check K2CO3 equivalents Switch Acetone to DMF SM_Remains->Action_Incomplete CheckByproduct Is a polar byproduct (carboxylic acid) present? SM_Consumed->CheckByproduct Byproduct_Yes Yes: Ester Hydrolysis CheckByproduct->Byproduct_Yes  Detected Byproduct_No No: Clean Product Profile CheckByproduct->Byproduct_No  Not Detected Action_Hydrolysis Action: Reduce Time (<4h) Ensure anhydrous solvent Lower Temp to 60°C Byproduct_Yes->Action_Hydrolysis Action_Success Action: Proceed to Aqueous Workup Byproduct_No->Action_Success

Logical workflow for troubleshooting the O-alkylation of 4-cyano-2-nitrophenol.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and the resulting impurity profile.

SolventTemperature (°C)Time (h)Conversion (%)Major ImpurityRecommendation
Acetone2512~40%NoneNot Recommended (Too slow)
Acetone60 (Reflux)4>95%<2% AcidHighly Recommended
DMF702.5>98%<1% AcidHighly Recommended
DMF908>99%>30% AcidNot Recommended (Hydrolysis)

Validated Experimental Protocol

This step-by-step methodology utilizes Acetone to inherently limit the maximum reaction temperature, serving as a self-validating and fail-safe system against ester hydrolysis.

Step 1: Preparation & Deprotonation

  • In an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 4-cyano-2-nitrophenol (1.0 eq) in anhydrous Acetone (10 volumes).

  • Add finely powdered, anhydrous Potassium Carbonate (K2CO3, 1.5 eq).

  • Self-Validation Check: Stir at room temperature for 15 minutes. The solution must turn a deep orange/red color, visually confirming the successful formation of the phenoxide ion.

Step 2: Alkylation & Heating

  • Dropwise add Ethyl bromoacetate (1.1 eq) via syringe.

  • Equip the flask with a reflux condenser and heat to 60 °C (gentle reflux) for exactly 3 to 4 hours.

Step 3: Reaction Monitoring

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The deep red color will gradually lighten as the phenoxide is consumed. Quench the reaction when the starting material is <5%. Do not exceed 4.5 hours to prevent hydrolysis.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (KBr and excess K2CO3). Wash the filter cake with fresh Acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in Ethyl Acetate and wash sequentially with:

    • Water (to remove residual salts).

    • Saturated aqueous NaHCO3 (This specific wash is critical: it removes any trace unreacted phenol or hydrolyzed carboxylic acid byproduct, ensuring a highly pure ester).

    • Brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

References

  • Rajachandrashekar, V. et al. "Synthesis of 10-substituted-3,4,10,10a-tetrahydro-2H-1,9-dioxa-4a- azaphenanthrenes." Der Pharma Chemica, 2014, 6(2): 7-10. URL:[Link]

  • Mishra, A. et al. "Near-Infrared Photoacoustic Imaging Probe Responsive to Calcium." Analytical Chemistry, 2016, 88(22): 10785-10789. URL:[Link]

  • Bertani, B. et al. "Novel compounds." WIPO Patent WO2011151361A1, 2011.

Reference Data & Comparative Studies

Validation

A Structural and Functional Comparison: (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester versus Standard Phenoxyacetates

A Technical Guide for Researchers in Chemistry and Drug Discovery Introduction Phenoxyacetic acid and its derivatives are a cornerstone in various fields, from agriculture, where they form the basis of a major class of h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Chemistry and Drug Discovery

Introduction

Phenoxyacetic acid and its derivatives are a cornerstone in various fields, from agriculture, where they form the basis of a major class of herbicides, to pharmaceuticals, where the scaffold appears in a range of biologically active molecules.[1][2] The versatility of the phenoxyacetate core structure invites a wide array of substitutions on the aromatic ring, each modification fine-tuning the molecule's physicochemical properties and, consequently, its biological activity.[3][4] This guide provides an in-depth structural and functional comparison between a specifically substituted derivative, (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, and a standard, unsubstituted phenoxyacetate, ethyl phenoxyacetate.

The introduction of strong electron-withdrawing groups, such as a cyano (-CN) and a nitro (-NO₂) group, onto the phenoxy ring is expected to dramatically alter the electronic distribution, reactivity, and intermolecular interactions of the parent molecule.[5] Understanding these changes is crucial for the rational design of new compounds with tailored properties, whether for developing more potent and selective herbicides, novel anti-inflammatory agents, or other targeted therapeutics.[6] This guide will delve into the structural nuances, compare key physicochemical parameters, and provide standardized experimental protocols for their characterization, offering a comprehensive resource for researchers and professionals in the field.

Structural Analysis

The fundamental difference between (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester and a standard phenoxyacetate lies in the substitution pattern of the aromatic ring. The standard phenoxyacetate possesses an unsubstituted phenyl ring, while the subject of our focus is adorned with two potent electron-withdrawing groups.

Figure 1: Chemical structures of Ethyl Phenoxyacetate and (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

The cyano group at the para-position (C4) and the nitro group at the ortho-position (C2) are key to the altered properties of the substituted molecule. Both groups are strongly electron-withdrawing through a combination of inductive and resonance effects. This has a profound impact on the electron density of the aromatic ring and the phenoxy oxygen, which in turn influences the reactivity of the entire molecule.

Comparative Physicochemical Properties

PropertyEthyl PhenoxyacetateEthyl 2-(4-cyanophenoxy)acetateEthyl 2-(4-nitrophenoxy)acetate(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (Predicted)
Molecular Formula C₁₀H₁₂O₃[7]C₁₁H₁₁NO₃[8]C₁₀H₁₁NO₅[9]C₁₁H₁₀N₂O₅
Molecular Weight 180.20 g/mol [7]205.21 g/mol [8]225.20 g/mol [9]250.21 g/mol
Boiling Point ~245-247 °CNot availableNot availableExpected to be significantly higher than the standard due to increased polarity and molecular weight.
Melting Point Not applicable (liquid at room temp.)Not available393-402 K (120-129 °C)[9]Expected to be a solid with a relatively high melting point due to strong intermolecular dipole-dipole interactions.
LogP (octanol/water) 1.8[7]1.6[8]1.5 (for the acid)[10]Expected to be lower than the standard, indicating increased polarity.
Polar Surface Area 35.5 Ų[7]59.3 Ų[8]92.4 Ų (for the acid)[10]Expected to be significantly higher than the standard, likely > 100 Ų.

Impact of Substituents on Chemical Reactivity and Biological Activity

The electron-withdrawing nature of the cyano and nitro groups has a cascading effect on the molecule's reactivity and potential biological interactions:

  • Acidity of the α-proton: The electron-withdrawing effect of the substituents will be transmitted through the phenoxy oxygen to the acetate moiety, increasing the acidity of the protons on the α-carbon. This could be relevant in biological systems where enzymatic reactions may involve this position.

  • Hydrolytic Stability: The ester linkage in the substituted compound is likely to be more susceptible to nucleophilic attack and hydrolysis due to the electron-withdrawing nature of the aromatic ring, which makes the carbonyl carbon more electrophilic.

  • Herbicidal Activity: Many phenoxyacetate herbicides act as synthetic auxins.[11] The electronic properties of the aromatic ring are critical for their interaction with the target receptors in plants.[3] The presence of strong electron-withdrawing groups can significantly alter this interaction, potentially leading to increased or decreased herbicidal potency, or a different spectrum of activity.

  • Pharmacological Potential: In drug design, the introduction of polar groups like nitro and cyano can influence a molecule's solubility, membrane permeability, and ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester and standard phenoxyacetates, a series of well-defined experiments are necessary.

Protocol 1: Synthesis

The synthesis of both compounds can be achieved via the Williamson ether synthesis, a reliable method for forming the ether linkage.[12]

Materials:

  • Phenol or 4-cyano-2-nitrophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a solution of the corresponding phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid potassium salts.

  • Wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structures of the synthesized esters and for comparing their electronic environments.[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons will be significantly different. In the unsubstituted phenoxyacetate, the aromatic protons will appear in the typical aromatic region (around 6.8-7.3 ppm). For the substituted compound, the strong deshielding effect of the nitro and cyano groups will shift the remaining aromatic protons further downfield.[13]

  • ¹³C NMR: The carbon signals of the aromatic ring will also be affected by the substituents. The carbons attached to the nitro and cyano groups will show characteristic chemical shifts.[13]

B. Infrared (IR) Spectroscopy:

  • The IR spectrum of the substituted compound will show strong, characteristic absorption bands for the nitro and cyano groups.[14][15]

    • NO₂ stretch: Asymmetric stretch around 1530-1550 cm⁻¹ and symmetric stretch around 1340-1360 cm⁻¹.[14][15]

    • C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

  • Both compounds will exhibit a strong C=O stretching band for the ester group around 1735-1750 cm⁻¹.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Physicochemical Analysis Synthesis Williamson Ether Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Solubility Solubility Determination (various solvents) Purification->Solubility MeltingPoint Melting Point Determination Purification->MeltingPoint LogP LogP Measurement (e.g., Shake-flask method) Purification->LogP

Figure 2: A generalized experimental workflow for the comparative analysis of the two phenoxyacetate esters.

Conclusion

The structural modification of a standard phenoxyacetate with 4-cyano and 2-nitro substituents leads to a molecule with markedly different physicochemical properties. The strong electron-withdrawing nature of these groups enhances the polarity and is expected to increase the melting point, alter the solubility profile, and modify the chemical reactivity of the ester. These changes are directly attributable to the altered electronic landscape of the aromatic ring. For researchers in drug development and agrochemicals, understanding these structure-property relationships is paramount. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative analysis of such substituted phenoxyacetates, enabling a deeper understanding of how targeted structural modifications can be used to tailor molecular function.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC. (2025, April 7). Retrieved from [Link]

  • Ethyl cyanoacetate - Wikipedia. (n.d.). Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (2025, April 2). Retrieved from [Link]

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (2012, August 8). Retrieved from [Link]

  • Structural diagrams of 2,4-D and other phenoxy herbicides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D - SciELO. (n.d.). Retrieved from [Link]

  • Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | C11H11NO3 | CID 207426 - PubChem. (n.d.). Retrieved from [Link]

  • Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. (2024, December 19). Retrieved from [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Nitro Groups. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis - ResearchGate. (2025, December 29). Retrieved from [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. (2025, October 17). Retrieved from [Link]

  • Lab 12: Synthesis of an Ester - CSUB. (n.d.). Retrieved from [Link]

  • Experimental Procedure for Esterification | Writing in Biology. (2018, April 11). Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (2025, April 7). Retrieved from [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia. (2023, July 26). Retrieved from [Link]

  • Making esters from alcohols and acids | Class experiment | RSC Education. (n.d.). Retrieved from [Link]

  • Ethyl 2-(4-nitrophenoxy)acetate - PMC. (n.d.). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate - PubChem. (n.d.). Retrieved from [Link]

  • ETHYL 2-CYANO-2-(4-NITROPHENYL)ACETATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Ethyl 2-(4-nitrophenoxy)acetate | C10H11NO5 | CID 308938 - PubChem. (n.d.). Retrieved from [Link]

  • (4-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15720 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 2-cyano-2-(2-nitrophenyl)acetate - C11H10N2O4 | CSSS00005794363 - Chemspace. (n.d.). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 104-106 Research Article Synthesis and Herbicidal Activity of 2-(4 - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate. (2026, March 8). Retrieved from [Link]

  • (2-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15883 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem. (n.d.). Retrieved from [Link]

  • The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]

  • 4.2_Provisional Guidance for the Outline of the SIDS Initial Assessment Report*. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for Purity Assessment of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity assessment of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, a key intermediate in many synthetic pathways. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the validation parameters, empowering you to design and execute robust analytical methods.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2][3] For purity assessment, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any potential impurities. This guide is structured to walk you through the essential validation characteristics as outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The Foundation: Method Development and System Suitability

Before validation can begin, a suitable HPLC method must be developed. For a compound like (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, a reversed-phase HPLC method is typically the most effective approach. The initial method development would involve screening different columns (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water, methanol/water with pH modifiers like formic acid or ammonium acetate), flow rates, and detection wavelengths to achieve optimal separation of the main peak from any potential impurities.[8][9]

System Suitability Testing (SST) is the first step in any validation protocol. It is an integral part of the analytical procedure and ensures that the chromatographic system is performing adequately on the day of analysis.[10][11][12][13][14] Key SST parameters include:

  • Tailing Factor (Asymmetry Factor): Ensures the peak shape is symmetrical, which is crucial for accurate integration. A value between 0.8 and 1.5 is generally acceptable.

  • Theoretical Plates (N): Measures the column's efficiency. Higher plate counts indicate better separation power.

  • Resolution (Rs): The degree of separation between adjacent peaks. A resolution of >2 between the main peak and the closest eluting impurity is desirable.

  • Relative Standard Deviation (RSD) of Peak Area: For replicate injections of a standard solution, a low RSD (typically ≤2.0%) demonstrates the precision of the injector and the stability of the system.[15]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the interconnectedness of each parameter.

Validation_Workflow cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation Parameters Dev Method Optimization SST System Suitability Testing Dev->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical workflow for HPLC-UV method validation.

Comparative Analysis of Two Hypothetical HPLC-UV Methods

To illustrate the validation process, we will compare two hypothetical reversed-phase HPLC-UV methods, Method A (a standard method) and Method B (an optimized, faster method), for the purity assessment of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod AMethod B
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:0.1% Formic Acid in Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
Run Time 20 minutes10 minutes

Specificity: The Cornerstone of Purity Analysis

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][16] For a purity method, this is arguably the most important validation parameter.

Experimental Protocol:

  • Forced Degradation Studies: Subject the (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester sample to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Impurity Spiking: Spike the sample with known related substances, if available.

  • Placebo Analysis: Analyze a placebo (a mixture of all formulation components except the active ingredient) to ensure no interference from excipients.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main component in both stressed and unstressed samples.

Table 2: Comparison of Specificity Results

ParameterMethod AMethod BAcceptance Criteria
Resolution (Rs) between main peak and closest impurity 2.52.2Rs > 2.0
Peak Purity (from PDA) PassPassNo peak purity flags
Interference from Placebo NoneNoneNo co-eluting peaks at the retention time of the analyte

Insight: Both methods demonstrate acceptable specificity. Method A shows slightly better resolution, which might be advantageous if a new, closely eluting impurity is discovered later. Method B, while having a shorter run time, still meets the minimum resolution requirement. The use of a PDA detector provides an extra layer of confidence in the specificity of the method.

Linearity and Range: Quantifying with Confidence

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][17][18]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester at different concentrations. For a purity method, this range should typically span from the limit of quantitation (LOQ) to 120% or 150% of the nominal sample concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 3: Comparison of Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Range 0.1 - 150 µg/mL0.1 - 150 µg/mLCovers the expected range of impurities and the main component
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Insight: Both methods exhibit excellent linearity, as indicated by the high correlation coefficients. This provides confidence that the quantification of both the main component and any impurities will be accurate across the defined range.

Accuracy: Closeness to the True Value

Why it's critical: Accuracy is the measure of how close the experimental value is to the true value.[16][17][19] For a purity method, this is crucial for correctly reporting the levels of impurities.

Experimental Protocol:

  • Prepare a placebo and spike it with known amounts of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester and any available impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze these spiked samples in triplicate.

  • Calculate the percent recovery for each level.

Table 4: Comparison of Accuracy (Percent Recovery)

Concentration LevelMethod AMethod BAcceptance Criteria
50% 99.5%100.2%98.0% - 102.0%
100% 100.1%100.5%98.0% - 102.0%
150% 99.8%99.6%98.0% - 102.0%

Insight: Both methods demonstrate high accuracy, with recovery values well within the acceptable limits. This indicates that the methods are capable of providing true and reliable quantitative results.

Precision: Reproducibility of Results

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17][19][20] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six independent preparations of the (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

Table 5: Comparison of Precision (%RSD)

Precision LevelMethod AMethod BAcceptance Criteria
Repeatability (n=6) 0.8%0.9%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.2%1.5%RSD ≤ 2.0%

Insight: Both methods are precise, with RSD values comfortably below the 2.0% limit. Method A shows slightly better precision, which might be attributed to its longer run time and potentially more stable baseline. However, the precision of Method B is still well within acceptable limits for routine quality control.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts

Why it's critical:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22][23] For a purity method, the LOQ is particularly important as it defines the lower limit for reporting impurities.

Experimental Protocol:

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: An approach where the analyte concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Table 6: Comparison of LOD and LOQ

ParameterMethod AMethod BAcceptance Criteria
LOD (µg/mL) 0.030.04Sufficiently low to detect potential impurities
LOQ (µg/mL) 0.100.12Sufficiently low to quantify impurities at the reporting threshold

Insight: Both methods have comparable and adequate sensitivity. The slightly higher LOD and LOQ for Method B might be due to the faster flow rate and shorter run time, which can lead to slightly broader peaks and a higher baseline noise. However, both methods are suitable for quantifying impurities at typical reporting thresholds (e.g., 0.05% or 0.1%).

Robustness: Reliability in the Face of Minor Variations

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[17][21]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the sample under each of these modified conditions and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Table 7: Comparison of Robustness

Varied ParameterMethod A (Impact on Resolution)Method B (Impact on Resolution)Acceptance Criteria
Flow Rate (+0.1 mL/min) MinimalMinor decreaseSystem suitability criteria are met
Flow Rate (-0.1 mL/min) MinimalMinor decreaseSystem suitability criteria are met
Temperature (+2 °C) MinimalMinimalSystem suitability criteria are met
Temperature (-2 °C) MinimalMinimalSystem suitability criteria are met
% Organic (+2%) Minor decreaseModerate decreaseSystem suitability criteria are met
% Organic (-2%) Minor increaseModerate increaseSystem suitability criteria are met

Insight: Method A demonstrates slightly better robustness, particularly with respect to changes in mobile phase composition. This is likely due to the simpler mobile phase without a pH modifier. The performance of Method B is more sensitive to changes in the organic content of the mobile phase, which is expected for a method with a higher organic composition and a faster flow rate. However, both methods are considered robust as the system suitability criteria are met under all tested variations.

Diagram of Interdependent Validation Parameters

The following diagram illustrates how the core validation parameters are interconnected and collectively contribute to a fully validated and reliable analytical method.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Specificity Robustness->Precision

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Validation

Synthetic Strategies for (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester: A Comparative Guide on Atom Economy and Reaction Efficiency

As drug development accelerates, the selection of synthetic routes for key intermediates requires a rigorous balance of thermodynamic viability, atom economy, and scalable operational safety. The compound (4-Cyano-2-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the selection of synthetic routes for key intermediates requires a rigorous balance of thermodynamic viability, atom economy, and scalable operational safety. The compound (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (also known as ethyl 2-(4-cyano-2-nitrophenoxy)acetate) is a highly functionalized aromatic building block frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).

This guide objectively evaluates the two primary synthetic pathways for this molecule: Nucleophilic Aromatic Substitution (SNAr) and the Williamson Ether Synthesis (O-Alkylation) . By examining the mechanistic causality, green chemistry metrics, and self-validating experimental protocols, we provide a definitive framework for route selection[1].

Mechanistic Pathways & Causal Analysis

The core synthetic challenge is the formation of an aryl-alkyl ether linkage in the presence of two strong electron-withdrawing groups (EWGs): a nitro group (-NO2) and a cyano group (-CN). The placement of these groups dictates the chemical reactivity of the precursors.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Reactants: 4-Fluoro-3-nitrobenzonitrile + Ethyl glycolate Causality of Design: In this route, the aromatic ring acts as the electrophile. The choice of a fluoro-substituted arene over a chloro-arene is deliberate. While fluorine is a poor leaving group in SN2 reactions, it is the premier leaving group for SNAr. The high electronegativity of fluorine strongly polarizes the C-F bond, drastically lowering the activation energy required for the nucleophile (the deprotonated ethyl glycolate) to attack the ring[2]. The ortho-nitro and para-cyano groups synergistically stabilize the resulting anionic Meisenheimer complex via resonance, driving the reaction forward before the rapid elimination of the fluoride ion.

Route B: Williamson Ether Synthesis (O-Alkylation)

Reactants: 4-Cyano-2-nitrophenol + Ethyl bromoacetate Causality of Design: Here, the polarity is reversed; the aromatic system provides the nucleophile. The phenolic hydroxyl group is exceptionally acidic (pKa ~4.0) due to the inductive and resonance withdrawal by the -NO2 and -CN groups. This extreme acidity means that weak, inexpensive bases (like K2CO3) are entirely sufficient to quantitatively generate the phenoxide anion[3][4]. The phenoxide then executes a classic SN2 attack on the highly electrophilic α-carbon of ethyl bromoacetate, displacing the bromide ion.

G cluster_A Route A: SNAr cluster_B Route B: Williamson Ether Synthesis Target (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester (Target Molecule) R1A 4-Fluoro-3-nitrobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) R1A->Meisenheimer Nucleophilic Attack R2A Ethyl glycolate + Base R2A->Meisenheimer Meisenheimer->Target F- Elimination R1B 4-Cyano-2-nitrophenol Phenoxide Phenoxide Anion (Highly Nucleophilic) R1B->Phenoxide Deprotonation R2B Ethyl bromoacetate + Base R2B->Target Br- Displacement Phenoxide->Target SN2 Attack on α-Carbon

Mechanistic pathways: SNAr via Meisenheimer complex vs. Williamson SN2 O-alkylation.

Quantitative Evaluation: Atom Economy & Process Metrics

Atom Economy (AE) is a critical metric for evaluating the environmental and economic impact of a synthetic route. It is calculated by dividing the molecular weight of the target product by the sum of the molecular weights of all primary reactants.

  • Target Molecule MW: 250.21 g/mol

  • Route A Reactants MW: 166.11 (4-Fluoro-3-nitrobenzonitrile) + 104.10 (Ethyl glycolate) = 270.21 g/mol

  • Route B Reactants MW: 164.12 (4-Cyano-2-nitrophenol) + 167.00 (Ethyl bromoacetate) = 331.12 g/mol

Comparative Data Summary
MetricRoute A: SNArRoute B: Williamson Ether
Primary Reactants 4-Fluoro-3-nitrobenzonitrile + Ethyl glycolate4-Cyano-2-nitrophenol + Ethyl bromoacetate
Atom Economy (AE) 92.6% 75.6%
Primary Byproduct HF (Neutralized to KF/NaF)HBr (Neutralized to KBr/NaBr)
Preferred Solvents Me-THF, THF, or DMFAcetone or DMF
Thermal Profile 0°C to Room TemperatureReflux (Acetone, 56°C) or 60°C (DMF)
Base Requirement LiHMDS, NaH, or K2CO3K2CO3 (Mild)

Analysis: Route A offers a vastly superior Atom Economy (92.6%) because the only expelled byproduct is a low-molecular-weight fluoride ion[5]. However, Route B remains highly popular in scale-up due to the lower cost of its starting materials and the ability to use milder bases and greener solvents (like Acetone)[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) that provide immediate feedback on reaction progression.

Protocol A: SNAr Workflow
  • Preparation: Charge a dry, nitrogen-purged reactor with 4-fluoro-3-nitrobenzonitrile (1.0 eq) and anhydrous 2-Methyltetrahydrofuran (Me-THF)[1].

  • Activation: Add ethyl glycolate (1.1 eq). Cool the mixture to 0°C.

  • Deprotonation & Coupling: Dropwise add a base solution (e.g., LiHMDS 1M in THF, 1.2 eq) while maintaining the internal temperature below 5°C[5].

    • Self-Validation: The reaction mixture will exhibit a distinct color shift as the Meisenheimer complex forms and subsequently collapses.

  • Monitoring: Stir at room temperature for 2 hours. Validate completion via LC-MS or 19F NMR. Orthogonal validation: The disappearance of the aryl-fluorine signal in 19F NMR unequivocally confirms complete conversion[2].

  • Workup: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Williamson Ether Workflow
  • Phenoxide Generation: Dissolve 4-cyano-2-nitrophenol (1.0 eq) in anhydrous Acetone. Add finely powdered anhydrous K2CO3 (1.5 eq)[3][4].

    • Self-Validation: The solution will immediately turn a deep, vibrant yellow/orange, visually confirming the quantitative formation of the phenoxide anion.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Heat the mixture to reflux (approx. 56°C).

  • Monitoring: Monitor via Thin Layer Chromatography (TLC; Hexanes/EtOAc 3:1).

    • Self-Validation: As the phenoxide is consumed, the intense yellow color of the reaction mixture will gradually lighten, correlating with the disappearance of the starting material spot on the TLC plate.

  • Workup: Filter the mixture while warm to remove KBr and unreacted K2CO3 salts. Concentrate the filtrate. The crude product can often be directly crystallized from a mixture of toluene and hexane, providing high-purity material without column chromatography[4].

Workflow Start Reagent Prep (Dry Solvents) Reaction Base Addition & Substrate Coupling Start->Reaction Monitor LC-MS / TLC Monitoring (IPC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Quench & Liquid Extraction Monitor->Workup Complete Purify Crystallization / Column Chrom. Workup->Purify

Standardized self-validating workflow for etherification and SNAr reactions.

Conclusion & Route Recommendation

For laboratory-scale synthesis where Atom Economy and rapid reaction times at ambient temperatures are prioritized, Route A (SNAr) is the superior choice. The high reactivity of the fluorinated precursor ensures a clean conversion profile.

However, for large-scale manufacturing , Route B (Williamson Ether Synthesis) is often preferred. Despite a lower atom economy, the avoidance of highly reactive bases (like LiHMDS), the utilization of cheaper starting materials (ethyl bromoacetate), and the ability to purify the product via direct crystallization make it a more robust and economically viable process.

References

  • DK/EP 3405196 T3 Patent (Google Patents) . "Pharmaceutical compositions comprising such compounds...". Details the use of 4-fluoro-3-nitrobenzonitrile and ethyl glycolate in SNAr reactions using LiHMDS in Me-THF. 1

  • Standard Patent Specification (Google Patents) . "From 4-fluoro-3-nitrobenzonitrile...". Provides specific stoichiometric data and workup procedures for ethyl glycolate derivatives. 5

  • US7772352B2 - Bioabsorbable and biocompatible polyurethanes (Google Patents) . Demonstrates the scalable Williamson ether synthesis using ethyl bromoacetate, anhydrous K2CO3, and phenolic compounds in acetone.4

  • Benchchem Protocol: Williamson Ether Synthesis . "2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4". Outlines the standard operating procedure for O-alkylation of nitrophenols using primary alkyl halides. 3

  • ResearchGate: Influence of transport line material on the molar activity... . Discusses the nucleophilic aromatic substitution reaction of fluorobenzonitriles and the high leaving-group capacity of fluorine in SNAr. 2

Sources

Comparative

A Researcher's Guide to the Validation of Computational Molecular Docking Models: A Case Study with a Phenylacetic Acid Derivative

In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool for predicting the binding of small molecules to protein targets.[1] This in silico method accelerates the ident...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool for predicting the binding of small molecules to protein targets.[1] This in silico method accelerates the identification of potential drug candidates by rapidly screening large compound libraries.[2] However, the predictive power of any computational model is only as good as its validation.[3] Rigorous experimental validation is crucial to ensure that the docking protocol can accurately reproduce known binding modes and affinities, thereby providing a reliable foundation for further drug development efforts.[4]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical walkthrough of the validation process for a molecular docking protocol. While the initial query concerned a specific and lesser-known compound, (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, for which public validation data is scarce, the principles of robust validation are universal. To illustrate these principles effectively, we will use a well-characterized system: the inhibition of Cyclooxygenase-2 (COX-2) by the phenylacetic acid derivative, lumiracoxib. This case study will provide researchers, scientists, and drug development professionals with a tangible and reproducible workflow for validating their own docking models.

Part 1: The Cornerstone of Predictive Modeling: The "Why" and "How" of Docking Validation

Molecular docking algorithms employ search strategies and scoring functions to predict the most favorable binding pose of a ligand within a protein's active site.[1][5] The search algorithm explores the conformational space of the ligand, while the scoring function estimates the binding affinity for each generated pose.[6] However, these are approximations of complex biological reality. Therefore, before embarking on a large-scale virtual screen, it is imperative to validate the chosen docking protocol to ensure its predictions are reliable.

The primary goal of docking validation is to assess the ability of the software and its specific settings to reproduce experimentally determined binding information.[7] The most common and direct method for this is "redocking," where the co-crystallized ligand is extracted from the protein-ligand complex and then docked back into the same protein structure.[7] A successful redocking experiment should reproduce the experimentally observed binding pose with a high degree of accuracy.

The key metric for evaluating the accuracy of the predicted pose is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the co-crystallized ligand.[7] An RMSD value of less than 2.0 Å is generally considered a successful validation, as it indicates that the major binding interactions have been correctly identified.[7][8]

Part 2: A Step-by-Step Guide to Docking Protocol Validation: The COX-2/Lumiracoxib Case Study

The System: Cyclooxygenase-2 and Lumiracoxib

For our case study, we will use the X-ray crystal structure of mouse Cyclooxygenase-2 (COX-2) in complex with lumiracoxib (PDB ID: 4OTY).[9] COX-2 is a well-known enzyme involved in inflammation and pain pathways, making it a significant drug target.[10] Lumiracoxib is a selective COX-2 inhibitor that contains a phenylacetic acid moiety, making it a relevant and well-documented analogue to the initially proposed compound class.[9]

Parameter Value Source
Protein Cyclooxygenase-2 (mouse)RCSB PDB
PDB ID 4OTY[9]
Resolution 2.35 Å[9]
Ligand Lumiracoxib ({2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid)[9]
Experimental Method X-Ray Diffraction[9]
The Validation Protocol: Redocking Lumiracoxib into COX-2

The following protocol outlines the steps for validating a docking procedure using AutoDock Vina, a widely used and freely available molecular docking program.[11]

Step 1: Preparation of the Protein and Ligand

  • Obtain the PDB file: Download the crystal structure of COX-2 with lumiracoxib (PDB ID: 4OTY) from the RCSB Protein Data Bank.

  • Prepare the protein:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, or Discovery Studio).

    • Remove water molecules and any other non-essential molecules from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[6]

  • Extract and prepare the ligand:

    • Extract the lumiracoxib molecule from the complex and save it as a separate PDB file.

    • Add hydrogens and compute Gasteiger charges for the ligand.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

Step 2: Defining the Search Space (The Grid Box)

The search space for docking is defined by a "grid box" that encompasses the binding site of the protein.

  • Identify the binding site: The binding site can be identified based on the position of the co-crystallized ligand.

  • Define the grid box dimensions: The center of the grid box should be the geometric center of the co-crystallized ligand. The size of the box should be large enough to allow for the free rotation of the ligand but not so large as to unnecessarily increase the search space and computational time. A good starting point is a box that extends approximately 10-15 Å beyond the ligand in each direction.

Step 3: Running the Docking Simulation

With the prepared protein, ligand, and defined search space, the docking simulation can be initiated using the AutoDock Vina command-line interface. A configuration file specifying the paths to the input files and the grid box parameters is required.

Step 4: Analyzing the Results

The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Visual Inspection: Load the docked poses and the original crystal structure into a molecular viewer. Visually compare the top-ranked docked pose with the co-crystallized pose. They should be in close agreement.

  • RMSD Calculation: Quantitatively assess the similarity between the top-ranked docked pose and the co-crystallized ligand by calculating the RMSD. This can be done using the tools available in most molecular modeling software.

Interpreting the Validation Results
Metric Successful Validation Threshold Interpretation
RMSD < 2.0 ÅThe docking protocol can accurately reproduce the experimentally observed binding mode.
Binding Affinity Close to experimental values (if available)The scoring function provides a reasonable estimate of the binding strength.

A successful redocking experiment, as defined by an RMSD below 2.0 Å, provides confidence that the chosen docking protocol (including the software, scoring function, and specific parameters) is suitable for studying the binding of other, similar ligands to the same protein target.[7]

Part 3: Comparative Analysis and Alternative Validation Strategies

While redocking is a fundamental validation step, a comprehensive assessment of a docking protocol often involves additional layers of validation.

Validation Method Description Advantages Disadvantages
Redocking Docking a co-crystallized ligand back into its receptor.Straightforward and provides a direct measure of pose prediction accuracy.Does not account for protein flexibility or the ability to distinguish between binders and non-binders.
Cross-Docking Docking a ligand from one crystal structure into a different crystal structure of the same protein.Tests the protocol's ability to handle protein flexibility.Requires multiple crystal structures of the target protein.
Enrichment Studies Screening a library of known active and inactive compounds (decoys) and assessing the protocol's ability to rank the active compounds higher than the decoys.Provides a measure of the protocol's ability to identify true binders.Requires a well-curated dataset of active and inactive compounds.
Correlation with Experimental Affinities Docking a series of ligands with known experimental binding affinities and assessing the correlation between the docking scores and the experimental values.Evaluates the accuracy of the scoring function in predicting binding affinity.A good correlation is often difficult to achieve due to the simplifications in scoring functions.

Visualizing the Workflow

A robust validation workflow is a critical first step in any structure-based drug design project. The following diagram illustrates the key stages of the validation process described in this guide.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation pdb Obtain PDB Structure (e.g., 4OTY) prep_prot Prepare Protein (Remove water, add hydrogens) pdb->prep_prot prep_lig Extract & Prepare Ligand (Add hydrogens, define rotatable bonds) pdb->prep_lig grid Define Grid Box (Enclose binding site) prep_prot->grid prep_lig->grid run_dock Run Docking Simulation (e.g., AutoDock Vina) grid->run_dock analyze Analyze Docked Poses (Binding affinity, conformation) run_dock->analyze rmsd Calculate RMSD (vs. crystal pose) analyze->rmsd validate Validate Protocol (RMSD < 2.0 Å?) rmsd->validate pass Proceed to Virtual Screening validate->pass Yes fail Refine Protocol (Adjust grid, parameters, etc.) validate->fail No

Caption: Workflow for the validation of a molecular docking protocol.

Conclusion

The validation of a computational molecular docking protocol is not merely a preliminary step but a critical component of any rigorous structure-based drug discovery campaign. By systematically assessing the ability of a chosen protocol to reproduce experimentally known information, researchers can build confidence in its predictive power. This guide has provided a detailed, step-by-step protocol for docking validation using the well-characterized COX-2/lumiracoxib system as a practical example. While the specific compound in the initial query was not suitable for a data-driven guide, the principles and methodologies outlined here are universally applicable. By adhering to these principles of scientific integrity and thorough validation, researchers can significantly enhance the reliability and impact of their in silico drug discovery efforts.

References

  • Preprints.org. Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. [Link]

  • Guedes, I. A., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA†. Molecular Omics, 10(4), 313-323. [Link]

  • ResearchGate. How can I validate a docking protocol? [Link]

  • Guedes, I. A., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(8), 2094-2103. [Link]

  • Wishart, D. S., et al. (2021). Validation of a computational drug repurposing platform. Carolina Digital Repository. [Link]

  • Guedes, I. A., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed. [Link]

  • Karabulut, E., & Ibupoto, F. A. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Dovepress. Network Pharmacology, Molecular Docking and Experimental Validation on the Mechanisms of Cinnamomum zeylanicum in Promoting Diabetic Wound Healing by Regulating Matrix Metalloproteinases. [Link]

  • PubChem. Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester. [Link]

  • Preprints.org. A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • MDPI. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • ResearchGate. (PDF) The Role of Molecular Docking in Drug Discovery: Current Approaches and Innovations. [Link]

  • IOR Press. Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • ResearchGate. The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • RCSB PDB. 4IT2: Mn(III)-PPIX bound Tt H-NOX. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • RCSB PDB. ACY Ligand Summary Page. [Link]

  • ResearchGate. Data from protocols used here for molecular docking validation. [Link]

  • PubChem. (4-Nitrophenoxy)acetic acid. [Link]

  • ChemRadar. Acetic acid,2-(4-nitrophenoxy)-, ethyl ester CAS#19076-89-2. [Link]

  • NIST. Acetic acid, 4-nitrophenyl ester. [Link]

  • NextSDS. [4-(2-NITRO-VINYL)-PHENOXY]-ACETIC ACID ETHYL ESTER. [Link]

  • National Center for Biotechnology Information. Ethyl 2-(4-nitrophenoxy)acetate. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • RCSB PDB. 4OTY: Crystal structure of lumiracoxib bound to the apo-mouse-cyclooxygenase-2. [Link]

  • RCSB PDB. 4D2Y: Structure of rat neuronal nitric oxide synthase heme domain in complex with (1R,2R)-2-(3-fluorobenzyl)-N-{2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethyl}cyclopropanamine. [Link]

  • Pharmacy Education. Molecular docking of ferulic acid analogue compounds against epidermal growth factor receptor as a potential therapy for triple-negative breast cancer. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets (SDS). When handling a polyfunctional molecule like, standard laboratory precautions are insufficient.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets (SDS). When handling a polyfunctional molecule like, standard laboratory precautions are insufficient. This molecule presents a "triple-threat" liability: a cyano group, a nitroaromatic ring, and an ester linkage.

To ensure absolute safety, this guide provides a self-validating operational system . Every protocol described herein includes a built-in validation check, ensuring that researchers and drug development professionals can handle this compound with uncompromising scientific rigor and safety.

Part 1: Quantitative Hazard & Toxicological Profile

Understanding the causality behind a chemical's toxicity is the first step in risk mitigation. The hazards of this compound are not merely additive; they are synergistic. The ester group acts as a permeation enhancer through standard PPE, delivering the toxic nitroaromatic and cyano pharmacophores directly into systemic circulation.

Table 1: Quantitative Hazard Liabilities and Thresholds

Hazard ComponentExposure RouteMechanism of ActionQuantitative Threshold / MetricPrevention Strategy
Cyano Group (-CN) Inhalation / IngestionBinds to heme a3 in mitochondrial , halting electron transport and ATP synthesis[1].LCt50 (Cyanide gas): ~600 mg-min/m³[2].Maintain basic pH; use alkaline scrubbers; work exclusively in a ducted hood.
Nitroaromatic Ring (-NO2) Dermal / InhalationOxidizes Fe2+ to Fe3+ in hemoglobin, causing methemoglobinemia and tissue hypoxia.MetHb levels >10% cause clinical cyanosis.Mandate high-barrier laminate gloves; avoid all skin contact.
Ethyl Ester (-COOEt) DermalRapidly permeates standard nitrile, acting as a carrier for the toxic pharmacophores.Breakthrough time (Standard Nitrile): <10 mins.Mandate outer or Silver Shield® gloves[3],[4].

Part 2: The PPE Matrix (Causality & Material Science)

Do not rely on standard laboratory PPE. The ester linkage in this compound dictates our material choices, as esters rapidly degrade standard nitrile and latex.

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: 4-mil Nitrile (Provides tactile dexterity and basic biological protection).

    • Outer Glove: or .

    • Causality: Silver Shield® and Butyl rubber offer superior resistance to over 280 chemicals, specifically preventing the rapid permeation of esters and oxygenated solvents[3],[5]. Standard nitrile will fail against the ethyl ester moiety, allowing the nitroaromatic compound to absorb through the skin and induce methemoglobinemia.

  • Eye/Face Protection:

    • Chemical splash goggles paired with a full-face shield.

    • Causality: Ocular exposure to nitroaromatics causes severe, irreversible corneal irritation and rapid systemic absorption.

  • Respiratory Protection:

    • Handle strictly inside a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. If weighing outside a hood is absolutely required (not recommended), use a full-face respirator equipped with P100/Organic Vapor (OV) combination cartridges.

  • Body Protection:

    • Flame-resistant (FR) Nomex lab coat with disposable Tyvek sleeves.

    • Causality: Nitroaromatic dusts pose a static-discharge hazard. FR and anti-static materials mitigate the risk of energetic decomposition.

ToxicityPathway Compound (4-Cyano-2-nitro-phenoxy)- acetic acid ethyl ester Nitro Nitroaromatic Group (Skin/Inhalation) Compound->Nitro Cyano Cyano Group (Acidic Exposure) Compound->Cyano Ester Ethyl Ester Group (Hydrolysis) Compound->Ester MetHb Oxidation of Fe2+ to Fe3+ (Methemoglobinemia) Nitro->MetHb CytC Cytochrome c Oxidase Inhibition Cyano->CytC Perm Rapid Nitrile Permeation Ester->Perm Hypoxia1 Tissue Hypoxia MetHb->Hypoxia1 Hypoxia2 Cellular ATP Depletion CytC->Hypoxia2 Tox Systemic Toxicity Perm->Tox

Toxicological signaling pathways of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester.

Part 3: Operational Plan & Handling Protocol

To guarantee safety, every step in this operational workflow is paired with a strict Validation Check . Do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Control & Fume Hood Validation

  • Action: Power on the ducted chemical fume hood and clear the workspace of all strong acids and reducing agents.

  • Validation Check: Verify the digital anemometer reads a face velocity between 0.4–0.6 m/s . Halt operations immediately if the flow alarm sounds or if the reading fluctuates by >10%.

Step 2: PPE Integrity Verification

  • Action: Don the FR lab coat, inner nitrile gloves, and outer Butyl/Silver Shield® gloves.

  • Validation Check: Perform a pneumatic inflation test on the outer gloves (trap ambient air inside the glove, twist the cuff, and squeeze) to confirm zero pinhole leaks before handling the chemical[3].

Step 3: Weighing and Chemical Transfer

  • Action: Use anti-static ceramic or conductive plastic spatulas to transfer the compound into an anti-static weigh boat.

  • Validation Check: Pass a static meter over the workspace. Ensure the surface charge is < 0.1 kV to prevent the ignition of nitroaromatic dust.

Step 4: Reaction Execution (Alkaline Scrubber Setup)

  • Action: If your synthetic route requires acidic conditions (which risks hydrolyzing the cyano group into lethal HCN gas), you must route the reaction exhaust through a caustic scrubber containing 10% NaOH.

  • Validation Check: Dip wide-range pH paper into the scrubber solution. Proceed only if the pH is ≥ 10.0, ensuring any evolved hydrogen cyanide (HCN) will be instantly neutralized into harmless sodium cyanide salts.

Part 4: Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent systemic exposure.

  • Evacuate & Isolate: Clear the immediate area. Do not attempt to clean the spill without the verified PPE matrix (Part 2).

  • Neutralization: Do NOT sweep dry powder, as this aerosolizes the nitroaromatic compound. Cover the spill with damp, alkaline-soaked absorbent pads (using a dilute sodium carbonate solution) to suppress dust and keep the cyano group stable.

  • Collection: Use non-sparking tools to scoop the absorbed material into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash all affected surfaces with a mild alkaline detergent, followed by a thorough water rinse.

Part 5: Disposal Plan

Improper disposal of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester can lead to catastrophic laboratory accidents, particularly if mixed with incompatible waste streams.

  • Rule 1: Acid Segregation: Never dispose of this compound in standard organic waste carboys that may contain acidic residues. Mixing with acids will generate lethal hydrogen cyanide (HCN) gas.

  • Rule 2: Reducer Segregation: Keep away from strong reducing agents (e.g., Sodium borohydride, Lithium aluminum hydride) to prevent highly exothermic nitro-reduction reactions.

  • Rule 3: Labeling: Seal the waste in a dedicated, high-density polyethylene (HDPE) container. Label explicitly as: "Toxic Organic Waste - Contains Cyanide & Nitroaromatic - DO NOT MIX WITH ACIDS."

  • Rule 4: Final Destruction: High-temperature incineration at an approved, EPA-regulated hazardous waste facility is the only acceptable method of final disposal.

OperationalWorkflow Start 1. Fume Hood Validation PPE 2. Don PPE: Butyl/Laminate Gloves Start->PPE Handle 3. Chemical Transfer (Anti-static tools) PPE->Handle React 4. Reaction Execution (Alkaline Scrubber) Handle->React Waste 5. Waste Segregation (Acid-Free) React->Waste Dispose 6. Incineration Facility Waste->Dispose

End-to-end operational and disposal workflow for safe handling and risk mitigation.

References

  • Let's Talk Academy. "Why Cyanide Is Toxic: Binding to Cytochrome c Oxidase and Inhibition of Electron Transport". Source: letstalkacademy.com. URL: [Link][1]

  • NATO Centre of Excellence for Military Medicine. "AMedP-7.5-1 Technical Reference Manual: NATO Planning Guide for the Estimation of CBRN Casualties". Source: coemed.org. URL: [Link][2]

  • Syracuse University / North Safety. "Silver Shield Gloves Chemical Resistance Guide". Source: syr.edu. URL: [Link][3]

  • Timco Rubber. "Chemical Resistances for Different Rubber Materials". Source: timcorubber.com. URL: [Link][4]

  • Parker US. "Butyl Rubber - O-Ring & Engineered Seals Division". Source: parker.com. URL:[Link][5]

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